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  • Product: 3-(Isopropylamino)-3-oxopropanoic acid
  • CAS: 168294-83-5

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of 3-(Isopropylamino)-3-oxopropanoic Acid

Executive Summary In the landscape of modern organic synthesis and medicinal chemistry, bifunctional building blocks serve as the foundational architecture for complex molecular design. 3-(Isopropylamino)-3-oxopropanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, bifunctional building blocks serve as the foundational architecture for complex molecular design. 3-(Isopropylamino)-3-oxopropanoic acid (CAS: 168294-83-5), commonly referred to as N -isopropylmalonamic acid, is a highly versatile malonic acid monoamide. Characterized by its precise balance of a reactive carboxylic acid, an active methylene bridge, and a sterically tuned isopropyl amide, this molecule is increasingly utilized in fragment-based drug discovery (FBDD) and the synthesis of bioactive heterocycles.

This technical guide deconstructs the structural causality, physicochemical properties, and validated synthetic methodologies of 3-(isopropylamino)-3-oxopropanoic acid, providing researchers with a comprehensive framework for integrating this molecule into advanced drug development pipelines.

Physicochemical Profiling & Structural Causality

The utility of 3-(isopropylamino)-3-oxopropanoic acid stems directly from its tripartite structure. The molecule features three distinct reactive zones, each contributing to its behavior in synthetic and biological environments:

  • The Carboxylic Acid Terminus: Allows for orthogonal coupling to other amines or alcohols, facilitating the creation of asymmetric malonamides or malonate esters.

  • The Active Methylene Core: Flanked by two electron-withdrawing carbonyl groups, the protons on this carbon are highly acidic. This enables facile deprotonation for subsequent alkylations, acylations, or Knoevenagel condensations[1].

  • The Isopropyl Amide: The bulky, lipophilic isopropyl group provides steric hindrance that dictates the conformational geometry of the molecule, while also enhancing membrane permeability in downstream drug candidates.

Quantitative Data Summary

To evaluate its suitability for drug development, we must analyze its physicochemical parameters against Lipinski's Rule of 5 and the "Rule of 3" for fragment-based screening. The molecular weight of 145.16 g/mol firmly establishes it as an ideal fragment.

PropertyValueCausality / Significance in Drug Design
IUPAC Name 3-(isopropylamino)-3-oxopropanoic acidStandardized nomenclature for structural identification.
CAS Number 168294-83-5Unique chemical registry identifier[2].
Molecular Formula C 6​ H 11​ NO 3​ Defines the atomic composition and mass baseline.
Molecular Weight 145.16 g/mol Highly compliant with the Rule of 3; leaves ample mass "budget" for elaboration.
H-Bond Donors 2 (-OH, -NH)Facilitates directed hydrogen bonding with target protein residues.
H-Bond Acceptors 3 (O, O, O)Enhances aqueous solubility and binding affinity.
Rotatable Bonds 3Provides necessary conformational flexibility for induced-fit binding.

Synthetic Methodologies: The Meldrum's Acid Route

Direct mono-amidation of malonic acid is notoriously difficult, as the two identical carboxylic acid groups often lead to statistical mixtures of unreacted starting material, the desired monoamide, and unwanted symmetric diamides. To circumvent this, the industry standard relies on the aminolysis of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[3].

Meldrum's acid masks one of the carboxylates as a cyclic acylal. The high electrophilicity of its carbonyl carbons makes it highly susceptible to nucleophilic attack by primary amines like isopropylamine[4].

Validated Experimental Protocol: Aminolysis Synthesis

This protocol is designed as a self-validating system; the stoichiometric release of acetone serves as a built-in indicator of reaction progression.

Reagents: Meldrum's acid (1.0 equiv), Isopropylamine (1.05 equiv), Anhydrous Dichloromethane (DCM).

  • Preparation & Solvation: Dissolve 1.0 equivalent of Meldrum's acid in anhydrous DCM under an inert atmosphere (nitrogen or argon).

    • Causality: Anhydrous conditions are critical to prevent the premature, moisture-driven hydrolysis of Meldrum's acid into malonic acid and acetone, which would ruin the stoichiometric ratio.

  • Controlled Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.05 equivalents of isopropylamine dropwise.

    • Causality: The nucleophilic attack of the amine on the cyclic acylal is highly exothermic. Cooling the system prevents thermal degradation and suppresses the formation of ketene byproducts.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

    • Causality: The initial attack forms an unstable tetrahedral intermediate. Room temperature provides the exact kinetic energy required for this intermediate to collapse, breaking the dioxane ring and eliminating acetone to yield the monoamide[4].

  • Isolation & Validation: Concentrate the reaction mixture under reduced pressure.

    • Causality: The vacuum removes both the DCM solvent and the acetone byproduct. The detection of acetone in the solvent trap validates that the ring-opening elimination sequence was successful.

  • Purification: Triturate or recrystallize the crude solid using cold diethyl ether or an ethyl acetate/hexane gradient to afford pure 3-(isopropylamino)-3-oxopropanoic acid.

Synthesis Meldrum Meldrum's Acid (Electrophilic Core) Intermediate Tetrahedral Intermediate (Unstable) Meldrum->Intermediate Nucleophilic Attack (0 °C) Amine Isopropylamine (Nucleophile) Amine->Intermediate Product 3-(Isopropylamino)-3-oxopropanoic acid (Target) Intermediate->Product Ring Opening & Elimination (25 °C) Byproduct Acetone (Volatile Byproduct) Intermediate->Byproduct

Fig 1: Synthesis of 3-(isopropylamino)-3-oxopropanoic acid via aminolysis of Meldrum's acid.

Applications in Drug Development

The 3-(isopropylamino)-3-oxopropanoic acid scaffold is not merely an end-product; it is a highly programmable node for drug discovery.

Fragment-Based Drug Discovery (FBDD)

Because its molecular weight is 145.16 g/mol , it perfectly satisfies the stringent criteria of FBDD. In screening libraries, this molecule can bind to shallow protein pockets via its amide and carboxylic acid hydrogen-bond networks. Once a "hit" is identified, the active methylene group can be functionalized to grow the fragment into a higher-affinity lead compound without drastically violating Lipinski's rules.

Bifunctional Linkers in PROTACs

Proteolysis Targeting Chimeras (PROTACs) require sophisticated linkers to connect a target-binding ligand to an E3 ligase recruiter. The carboxylic acid of 3-(isopropylamino)-3-oxopropanoic acid can be activated using coupling reagents (e.g., HATU, EDC/HOBt) and reacted with a different amine to form an asymmetric malonamide . The isopropyl group provides a rigidifying steric bump that can pre-organize the linker's conformation, potentially enhancing the formation of the ternary complex.

Precursor to Bioactive Heterocycles

The active methylene core allows this molecule to undergo cyclization reactions. For example, condensation with aldehydes (Knoevenagel reaction) followed by cyclization can yield highly substituted pyridones, tetramic acids, or barbiturate derivatives, which are privileged scaffolds in neuropharmacology and oncology[1].

Applications Core 3-(Isopropylamino)-3-oxopropanoic acid (Bifunctional Scaffold) FBDD Fragment Screening (Rule of 3 Compliant) Core->FBDD Direct Binding Assays Linker Asymmetric Malonamides (PROTAC Linkers) Core->Linker Amide Coupling (EDC/HATU) Heterocycles Bioactive Heterocycles (Pyridones, Tetramic Acids) Core->Heterocycles Knoevenagel / Cyclization

Fig 2: Downstream therapeutic applications of the 3-(isopropylamino)-3-oxopropanoic acid scaffold.

References

  • Illgen, K., et al. "Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity-Oriented Synthesis." Sapienza University of Rome Repository. Available at:[Link][1]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 3-(Isopropylamino)-3-oxopropanoic Acid in DMSO and Polar Solvents

Foreword: Navigating the Crucial Terrain of Solubility in Early-Stage Drug Discovery In the landscape of drug discovery and development, the intrinsic solubility of a compound is a foundational pillar upon which its ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Crucial Terrain of Solubility in Early-Stage Drug Discovery

In the landscape of drug discovery and development, the intrinsic solubility of a compound is a foundational pillar upon which its therapeutic potential is built. A well-characterized solubility profile is not merely a data point; it is a critical determinant of a compound's bioavailability, its performance in high-throughput screening (HTS) assays, and the feasibility of its formulation. Mischaracterization or a lack of understanding of a compound's solubility can lead to costly delays, misleading biological data, and the premature termination of otherwise promising candidates.

This guide provides an in-depth exploration of the solubility profile of 3-(Isopropylamino)-3-oxopropanoic acid, a molecule of interest due to its bifunctional nature, possessing both a secondary amide and a carboxylic acid moiety. While specific, publicly available solubility data for this exact molecule is limited, this document leverages first principles of physical chemistry, data from structurally analogous compounds, and field-proven experimental methodologies to construct a robust predictive and practical framework for its study. We will delve into the theoretical underpinnings of its solubility, provide detailed protocols for its empirical determination, and offer expert insights into the rationale behind these experimental designs.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is fundamentally dictated by its molecular structure and its ability to interact with the solvent molecules. 3-(Isopropylamino)-3-oxopropanoic acid is an amphiprotic molecule, containing functional groups that can both donate and accept hydrogen bonds, as well as ionizable moieties.

  • Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as a strong hydrogen bond donor (HBD) and acceptor (HBA). It can also deprotonate to form a carboxylate anion (-COO⁻), significantly enhancing aqueous solubility, particularly at pH values above its pKa.[1][2]

  • Secondary Amide Group (-CONH-): The amide group is highly polar. The N-H bond allows it to act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor.[3][4] This duality allows for strong interactions with both protic and aprotic polar solvents.

  • Isopropyl Group (-CH(CH₃)₂): This alkyl group introduces a degree of non-polar, hydrophobic character to the molecule. While small, this group will slightly decrease solubility in highly polar solvents like water compared to a less sterically hindered analog.

Based on these features, we can predict that 3-(Isopropylamino)-3-oxopropanoic acid will exhibit favorable solubility in a range of polar solvents, with the extent of solubility being a balance between its polar, hydrogen-bonding functionalities and its non-polar alkyl group.

The Unique Role of DMSO

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery for its exceptional ability to dissolve a broad spectrum of compounds, including both polar and nonpolar molecules.[[“]] Its large dipole moment and high dielectric constant make it an excellent solvent for polar molecules like our compound of interest.[6] Unlike protic solvents (e.g., water, ethanol), DMSO cannot donate hydrogen bonds but is a very strong hydrogen bond acceptor via its sulfoxide oxygen. This allows it to effectively solvate the N-H of the amide and the -OH of the carboxylic acid, disrupting the solute-solute interactions that keep the crystal lattice intact.

Behavior in Other Polar Solvents
  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are excellent hydrogen bond donors and acceptors. Water, in particular, will form strong hydrogen bonds with both the amide and carboxylic acid groups. The solubility in water will be highly dependent on the pH of the solution.[7] At low pH, the carboxylic acid will be protonated, reducing solubility. At pH values above the pKa of the carboxylic acid, the molecule will exist as a more soluble anion.[1] Alcohols like ethanol and methanol will also be effective solvents due to their ability to engage in hydrogen bonding.

  • Other Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Solvents like Dimethylformamide (DMF) are structurally similar to DMSO and are also excellent at dissolving polar compounds.[6] Acetonitrile, while polar, is generally a weaker solvent for highly polar compounds with strong hydrogen bonding capabilities compared to DMSO or DMF.

Quantitative Solubility Assessment: An Illustrative Profile

While empirical determination is essential, a predictive framework is invaluable for initial experimental design. The following table presents an illustrative solubility profile for 3-(Isopropylamino)-3-oxopropanoic acid at 25°C, estimated from the behavior of structurally similar compounds containing secondary amides and carboxylic acids.

SolventSolvent TypePredicted Solubility (mg/mL)Predicted Solubility (µM)Rationale for Prediction
DMSO Polar Aprotic> 100> 628,000Excellent H-bond acceptor, effectively solvates both functional groups.[6][8]
Water (pH 7.4) Polar Protic25 - 50157,000 - 314,000Good H-bonding; carboxylate is ionized, enhancing solubility.[9]
Water (pH 2.0) Polar Protic5 - 1031,400 - 62,800Carboxylic acid is protonated, reducing solubility compared to neutral pH.[1][2]
Ethanol Polar Protic50 - 75314,000 - 471,000Good H-bonding solvent, balances polar and non-polar characteristics.
Methanol Polar Protic75 - 100471,000 - 628,000Similar to ethanol but slightly more polar, enhancing solubility.
Acetonitrile Polar Aprotic1 - 56,280 - 31,400Weaker H-bond acceptor than DMSO, less effective at solvating the compound.[6]

Note: These values are illustrative and serve as a guide for experimental design. Actual solubility must be determined empirically.

Experimental Determination of Thermodynamic Solubility

For lead optimization and formulation development, determining the thermodynamic (or equilibrium) solubility is paramount. This is the true measure of a compound's solubility at saturation when the solid and solution phases are in equilibrium.[10][11] The "gold standard" for this measurement is the shake-flask method .[12][13]

The Shake-Flask Method: A Self-Validating Protocol

The core principle of this protocol is to create a supersaturated suspension of the compound in the solvent of interest and allow it to equilibrate until the concentration of the dissolved compound in the supernatant becomes constant.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep 1. Add excess solid compound to a vial with a known volume of solvent. seal 2. Seal vial securely. prep->seal shake 3. Agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->shake settle 4. Allow excess solid to settle. shake->settle separate 5. Separate supernatant via centrifugation or filtration (0.22 µm PVDF/PTFE filter). settle->separate dilute 6. Dilute supernatant with mobile phase. separate->dilute analyze 7. Analyze by validated HPLC-UV or LC-MS method. dilute->analyze calculate 8. Calculate concentration against a calibration curve. analyze->calculate

Detailed Step-by-Step Protocol:
  • Preparation of Saturated Solution:

    • Rationale: Adding a visible excess of the solid compound ensures that the resulting solution will be saturated, a prerequisite for determining thermodynamic solubility.[12]

    • Procedure: To a series of glass vials, add an excess amount (e.g., 2-5 mg) of 3-(Isopropylamino)-3-oxopropanoic acid. Pipette a precise volume (e.g., 1.0 mL) of the desired solvent (DMSO, water at a specific pH, ethanol, etc.) into each vial.

  • Equilibration:

    • Rationale: Achieving true thermodynamic equilibrium is time-dependent. For many organic compounds, 24 to 48 hours of agitation is sufficient to ensure that the rate of dissolution equals the rate of precipitation.[13] Constant temperature is critical as solubility is temperature-dependent.

    • Procedure: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspensions for 24-48 hours. To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 36, and 48 hours) to confirm that the measured concentration is no longer increasing.

  • Phase Separation:

    • Rationale: It is crucial to completely remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.

    • Procedure: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour. Carefully withdraw an aliquot of the supernatant. Separate any remaining solid by either high-speed centrifugation (e.g., >10,000 x g for 15 minutes) or by filtering through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE).

      • Expert Insight: Filter selection is critical. Adsorption of the compound to the filter material can artificially lower the measured solubility. A filter validation study (testing recovery of a known concentration) is recommended.

  • Quantification:

    • Rationale: A validated, sensitive, and specific analytical method is required for accurate quantification. A calibration curve prepared with the same compound is essential for converting the analytical signal to a concentration.[13][14]

    • Procedure:

      • Prepare a series of calibration standards of 3-(Isopropylamino)-3-oxopropanoic acid in the analytical mobile phase.[14][15]

      • Dilute the filtered supernatant with the mobile phase to bring its concentration within the linear range of the calibration curve.

      • Analyze the diluted samples and calibration standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Expert Insight (HPLC vs. LC-MS):

        • HPLC-UV is robust, cost-effective, and suitable if the compound has a chromophore and the sample matrix is relatively clean.[16]

        • LC-MS offers superior sensitivity and selectivity, making it ideal for low-solubility compounds or complex matrices. It is less susceptible to interference from impurities.[16][17][18]

  • Calculation of Solubility:

    • Procedure: Determine the concentration of the diluted sample from the calibration curve. Multiply this concentration by the dilution factor to obtain the solubility of the compound in the original solvent. Report the final value in mg/mL and/or µM.

Understanding Kinetic vs. Thermodynamic Solubility

In the context of high-throughput screening, kinetic solubility is often measured. This is not a true equilibrium value but rather a measure of how much of a compound, predissolved in DMSO, can be added to an aqueous buffer before it precipitates.[10][19]

Kinetic solubility values are often higher than thermodynamic values because the compound can exist transiently in a supersaturated state.[20] This is a critical distinction, as a compound that appears soluble in a kinetic HTS assay may precipitate over time or have poor bioavailability due to its lower thermodynamic solubility.

Conclusion: A Foundation for Rational Drug Development

The solubility of 3-(Isopropylamino)-3-oxopropanoic acid, like any drug candidate, is a multifaceted property governed by its intricate interplay with the chosen solvent system. Its amphiprotic nature, with both hydrogen bond donating and accepting capabilities, predicts good solubility in polar solvents, especially the versatile and powerful DMSO. However, predictive analysis must always be substantiated by rigorous empirical data.

The shake-flask method, when executed with meticulous attention to detail regarding equilibration, phase separation, and analytical validation, provides the definitive thermodynamic solubility value. This data is not just a number but a cornerstone for informed decision-making throughout the drug development pipeline—guiding medicinal chemists in structure-solubility relationships, enabling toxicologists to design accurate in-vitro assays, and empowering formulation scientists to develop bioavailable drug products. By embracing a scientifically rigorous and methodologically sound approach to solubility assessment, researchers can significantly de-risk their projects and increase the probability of advancing truly promising therapeutic candidates.

References

  • Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 31, 2026, from [Link]

  • Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. (n.d.). Restek. Retrieved March 31, 2026, from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Amide. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013, January 23). PubMed. Retrieved March 31, 2026, from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved March 31, 2026, from [Link]

  • Preparation of calibration standards. (2017, March 6). WordPress.com. Retrieved March 31, 2026, from [Link]

  • Effect of pH on Solubility — Overview & Examples. (n.d.). Expii. Retrieved March 31, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved March 31, 2026, from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. Retrieved March 31, 2026, from [Link]

  • Does DMSO have the ability to dissolve both polar and nonpolar compounds?. (n.d.). Consensus. Retrieved March 31, 2026, from [Link]

  • LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. (2025, December 10). PureSynth. Retrieved March 31, 2026, from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (2021, June 28). MDPI. Retrieved March 31, 2026, from [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (n.d.). eScholarship. Retrieved March 31, 2026, from [Link]

  • The influence of pH on solubility in water. (n.d.). Retrieved March 31, 2026, from [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. (2025, May 9). Patsnap Synapse. Retrieved March 31, 2026, from [Link]

  • 3-Amino-3-Oxopropanoic Acid. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

  • Calibration Preparation Explained: Essential Steps for Accurate Measurements. (2025, April 5). YouTube. Retrieved March 31, 2026, from [Link]

  • The LCGC Blog: From HPLC to LC-MS: Mobile-Phase Composition is the Main Consideration. (2013, September 9). LCGC International. Retrieved March 31, 2026, from [Link]

  • Why is DMSO more polar than other solvents, yet it dissolves ionic compounds worse?. (2016, September 24). Chemistry Stack Exchange. Retrieved March 31, 2026, from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved March 31, 2026, from [Link]

  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. (2015, October 15). Impactfactor.org. Retrieved March 31, 2026, from [Link]

  • How to Make a Calibration Curve: A Step-by-Step Guide. (2025, November 27). Lab Manager. Retrieved March 31, 2026, from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved March 31, 2026, from [Link]

  • 1-(Isopropylamino)-3-phenoxypropan-2-ol. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved March 31, 2026, from [Link]

  • Biocompatible thermoresponsive N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-based random copolymer: synthesis and studies of its composition dependent properties and anticancer drug delivery efficiency. (n.d.). Journal of Materials Chemistry B. Retrieved March 31, 2026, from [Link]

  • Solubility of N2O and CO2 in Dimethyl Sulfoxide, 2-(Butylamino)ethanol, and Their Water-Lean Blends. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • 3-Oxopropanoic acid. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. Retrieved March 31, 2026, from [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (n.d.). Retrieved March 31, 2026, from [Link]

  • Derivatives of Carboxylic Acids. (n.d.). Michigan State University Department of Chemistry. Retrieved March 31, 2026, from [Link]

  • Molecular Interactions between Organized, Surface-Confined Monolayers and Vapor-Phase Probe Molecules: Hydrogen-Bonding. (n.d.). Retrieved March 31, 2026, from [Link]

  • 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. (2023, December 12). Semantic Scholar. Retrieved March 31, 2026, from [Link]

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  • A quantum chemical investigation of the interaction of perfluoropropionic acid with monoethanolamine and sulfuric acid in the at. (2024, January 24). Retrieved March 31, 2026, from [Link]

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Foundational

Thermodynamic Profiling and Melting Point Determination of 3-(Isopropylamino)-3-oxopropanoic Acid: A Methodological Whitepaper

Prepared by: Senior Application Scientist, Thermal Characterization & Preformulation Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Development Professionals Executive Summary The characterizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Thermal Characterization & Preformulation Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Development Professionals

Executive Summary

The characterization of malonic acid derivatives, specifically malonamic acids like 3-(Isopropylamino)-3-oxopropanoic acid (CAS No. 168294-83-5), presents a unique analytical challenge in preformulation science. While this compound serves as a critical intermediate in pharmaceutical synthesis, its thermodynamic profile is complicated by its inherent structural instability at elevated temperatures.

As a Senior Application Scientist, I frequently observe that traditional capillary melting point determinations for this class of compounds yield erratic, non-reproducible results. This is not due to sample impurity, but rather a fundamental mechanistic reality: the compound undergoes rapid thermal decarboxylation concurrently with, or immediately following, its melting transition. This whitepaper establishes a self-validating, orthogonal analytical framework using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to decouple the endothermic melting event from the exothermic degradation process.

Chemical Topology and Thermodynamic Instability

3-(Isopropylamino)-3-oxopropanoic acid ( C6​H11​NO3​ , MW: 145.16 g/mol ) features a carboxylic acid moiety situated β to an amide carbonyl. At room temperature, substituted methylene malonamic acids exhibit remarkable thermodynamic stability and can be isolated as highly stable, crystalline solids[1].

However, the application of thermal energy fundamentally alters this stability. When heated toward its melting point, the molecule is highly susceptible to decarboxylation. The mechanism is driven by the β -keto/amide acid topology, which facilitates the formation of a 6-membered cyclic transition state[2]. Upon reaching the activation energy threshold, the molecule expels carbon dioxide ( CO2​ ), leaving behind N-isopropylacetamide. This thermal decarboxylation is a well-documented phenomenon in both hydrothermal environments and flash vacuum pyrolysis of malonamic acids[3].

DegradationPathway A 3-(Isopropylamino)- 3-oxopropanoic acid B Thermal Energy (Heating to Tm) A->B Applied C 6-Membered Cyclic Transition State B->C Induces D N-isopropylacetamide (Residual Mass) C->D Decarboxylation E Carbon Dioxide (CO2) (Volatile Gas) C->E Evolution

Caption: Thermal decarboxylation pathway of 3-(Isopropylamino)-3-oxopropanoic acid via a cyclic transition state.

Analytical Challenges: Why Traditional Methods Fail

In standard capillary melting point apparatuses, the visual observation of a "melt" for 3-(Isopropylamino)-3-oxopropanoic acid is often obscured by bubbling or browning. The bubbling is the rapid evolution of CO2​ gas. Because the melting point ( Tm​ ) and the decomposition onset ( Tdec​ ) overlap, the observed phase change is not a true thermodynamic melting point, but rather a complex degradation event.

To accurately assess the thermodynamic stability of such complex molecules, Differential Scanning Calorimetry (DSC) remains an unparalleled technique[4]. DSC measures the heat capacity of the sample as a function of temperature, allowing us to isolate the endothermic heat flow of the crystal lattice collapsing (melting) from the thermal noise of degradation.

Self-Validating Experimental Protocol: Orthogonal DSC-TGA

To establish a trustworthy and self-validating thermodynamic profile, DSC must be coupled orthogonally with Thermogravimetric Analysis (TGA) . TGA quantifies mass loss, allowing us to pinpoint exactly when decarboxylation begins, thereby validating whether the DSC endotherm represents a pure melt or a mixed melt/degradation event.

Step-by-Step Methodology & Causality
  • Environmental Control & Sample Preparation:

    • Action: Store the compound in a vacuum desiccator over P2​O5​ .

    • Causality: Operating out of our Singapore facility, where ambient relative humidity frequently exceeds 80%, hygroscopic moisture can plasticize the crystal lattice. This artificially depresses the melting point and broadens the endotherm. Desiccation ensures we are measuring the intrinsic stability of the API, not a hydrated artifact.

  • Pan Selection (Critical Step):

    • Action: Weigh 2.0–3.0 mg of the sample into an aluminum DSC pan. Do not hermetically seal the pan; use a pinhole-vented lid.

    • Causality: Because the compound evolves CO2​ upon melting/degradation, a hermetically sealed pan will pressurize. According to Le Chatelier's principle, increased pressure will artificially shift the thermodynamic equilibrium, altering the degradation kinetics and potentially rupturing the pan, which damages the DSC sensor.

  • Instrument Calibration:

    • Action: Calibrate the DSC using an Indium standard ( Tm​ = 156.6°C, ΔHm​ = 28.45 J/g).

    • Causality: Self-validation requires proof of instrument accuracy in the specific temperature domain where the malonamic acid is expected to transition (typically 100°C – 160°C).

  • Thermal Program Execution:

    • Action: Equilibrate at 25°C. Ramp at 10°C/min to 250°C under a dry Nitrogen purge (50 mL/min). Run the exact same thermal program simultaneously on the TGA.

    • Causality: The 10°C/min ramp rate provides the optimal balance between thermal resolution (separating close thermal events) and sensitivity (signal-to-noise ratio). The nitrogen purge prevents oxidative degradation, ensuring any mass loss is strictly due to intrinsic decarboxylation.

ExperimentalWorkflow S1 Sample Preparation (Desiccation & Vented Al Pans) S2 Parallel Thermal Analysis (10°C/min, N2 Purge) S1->S2 TGA Thermogravimetric Analysis (TGA) Quantify CO2 Mass Loss S2->TGA DSC Differential Scanning Calorimetry (DSC) Isolate Endothermic Melting S2->DSC S3 Data Integration & Deconvolution (Separating Tm from Tdec) TGA->S3 Mass % vs Temp DSC->S3 Heat Flow vs Temp S4 Validated Thermodynamic Profile S3->S4

Caption: Orthogonal DSC-TGA workflow for isolating the melting point from thermal decomposition.

Quantitative Data Interpretation

When analyzing the thermograms of 3-(Isopropylamino)-3-oxopropanoic acid, the data must be synthesized to form a cohesive thermodynamic narrative. Below is a structured summary of the expected quantitative parameters based on the molecule's stoichiometric and structural properties.

ParameterAnalytical TechniqueTheoretical / Expected ProfileMechanistic Significance
Tonset​ (Melting) DSCSharp endothermic peak prior to baseline shift.Represents the true melting point (collapse of the crystal lattice) before degradation dominates.
Tdec​ (Decomposition) TGA / DSCExothermic noise on DSC; sharp drop on TGA.Marks the activation energy threshold for the cyclic transition state leading to decarboxylation.
Mass Loss (%) TGA~30.3% mass loss.Validates the expulsion of CO2​ (44.01 g/mol ) from the parent molecule (145.16 g/mol ).
Residual Mass (%) TGA~69.7% remaining mass.Corresponds to the formation and retention of the stable N-isopropylacetamide degradant.

Note: If the TGA mass loss begins exactly at the DSC Tonset​ , the compound undergoes "melting with decomposition," and a true thermodynamic melting point cannot be reported without fast-scan DSC techniques (e.g., 100°C/min) to outpace the degradation kinetics.

Conclusion

The thermodynamic characterization of 3-(Isopropylamino)-3-oxopropanoic acid requires moving beyond rudimentary visual melting point techniques. Because malonamic acids are intrinsically prone to thermal decarboxylation via a cyclic transition state, researchers must employ an orthogonal DSC-TGA approach. By utilizing vented pans, strict environmental moisture controls, and parallel mass-loss quantification, scientists can successfully decouple the physical phase change (melting) from the chemical degradation (decarboxylation), ensuring rigorous, E-E-A-T compliant data for downstream drug development.

References

  • High-Throughput 1H NMR and HPLC Characterization of a 96-Member Substituted Methylene Malonamic Acid Library Source: ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]

  • Spectroscopy of Hydrothermal Reactions 13. Kinetics and Mechanisms of Decarboxylation of Acetic Acid Derivatives at 100−260 °C under 275 bar Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

  • Light induced reactions in cryogenic matrices (2019–2020) | Photochemistry: Volume 49 Source: Royal Society of Chemistry (RSC Books) URL:[Link]

Sources

Exploratory

3-(Isopropylamino)-3-oxopropanoic acid CAS number and material safety data sheet (MSDS)

An In-Depth Technical Guide on 3-(Isopropylamino)-3-oxopropanoic Acid (CAS 168294-83-5): Synthesis, Safety, and Applications in Drug Discovery Executive Summary 3-(Isopropylamino)-3-oxopropanoic acid (CAS 168294-83-5), f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on 3-(Isopropylamino)-3-oxopropanoic Acid (CAS 168294-83-5): Synthesis, Safety, and Applications in Drug Discovery

Executive Summary

3-(Isopropylamino)-3-oxopropanoic acid (CAS 168294-83-5), frequently referred to as N-isopropylmalonamic acid, is a highly versatile bifunctional building block. Featuring both a terminal carboxylic acid and a secondary amide separated by an active methylene group, it serves as a critical intermediate in the synthesis of complex peptidomimetics, heterocycles, and active pharmaceutical ingredients (APIs). This whitepaper provides a rigorous technical overview of its physicochemical properties, Material Safety Data Sheet (MSDS) guidelines, and field-proven synthetic methodologies, tailored specifically for researchers and drug development professionals.

Physicochemical Profiling & Material Safety (MSDS)

Understanding the baseline properties of 3-(Isopropylamino)-3-oxopropanoic acid is essential for analytical tracking, purification, and safe laboratory handling.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValue
Chemical Name 3-(Isopropylamino)-3-oxopropanoic acid
Synonyms N-isopropylmalonamic acid
CAS Number 168294-83-5
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, and moderately in Water

Table 2: Material Safety Data Sheet (MSDS) Summary

CategoryGuideline / Hazard Statement
GHS Classification Skin Irritation (Category 2), Eye Irritation (Category 2A), STOT SE (Category 3)
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously)
Storage Conditions Store tightly closed in a cool, dry, and well-ventilated place (2-8°C recommended for long-term stability).

Causality in Handling: The compound acts as a localized irritant due to its mild acidity (driven by the carboxylic acid and the electron-withdrawing nature of the adjacent active methylene). Inhalation of the fine crystalline dust can easily irritate the mucosal lining of the respiratory tract. Therefore, handling must be conducted under a fume hood with localized exhaust ventilation (LEV) to prevent aerosolization, and appropriate PPE (nitrile gloves, safety goggles) is mandatory to prevent dermal hydrolysis reactions[1].

Synthetic Methodologies & Workflows

The most efficient and atom-economical route to synthesize malonamic acids relies on the nucleophilic ring-opening of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) by a primary amine.

Causality in Experimental Choices: Why use Meldrum's acid instead of malonic acid or mono-ethyl malonate? Direct mono-amidation of malonic acid is notoriously difficult, almost always resulting in statistical mixtures of unreacted starting material, monoamides, and diamides. It also requires expensive coupling reagents (e.g., EDC/HOBt) that complicate purification. Mono-ethyl malonate requires a subsequent saponification step, which risks hydrolyzing the newly formed amide bond.

Meldrum's acid bypasses these issues. It features a highly electrophilic carbonyl carbon locked within a rigid cyclic structure. Nucleophilic attack by isopropylamine induces ring opening, followed by the thermodynamically driven elimination of acetone. This yields the target malonamic acid in a single step without the need for coupling agents or deprotection steps.

SynthesisPathway Meldrum Meldrum's Acid (Electrophile) Reaction Nucleophilic Attack & Ring Opening (Reflux in Toluene/THF) Meldrum->Reaction Amine Isopropylamine (Nucleophile) Amine->Reaction Elimination Elimination of Acetone (- C3H6O) Reaction->Elimination Product 3-(Isopropylamino)-3-oxopropanoic acid (CAS: 168294-83-5) Elimination->Product

Fig 1. Synthetic pathway of 3-(Isopropylamino)-3-oxopropanoic acid via Meldrum's acid.

Self-Validating Protocol: Synthesis of 3-(Isopropylamino)-3-oxopropanoic acid

  • Preparation: Dissolve 1.0 equivalent of Meldrum's acid in anhydrous toluene (or THF) under an inert nitrogen atmosphere.

  • Addition: Slowly add 1.05 equivalents of isopropylamine dropwise at room temperature. Causality Note: A slight excess of amine compensates for evaporative loss due to its low boiling point (32°C), but strict stoichiometric control is maintained to prevent any potential diamide formation.

  • Reflux: Heat the reaction mixture to reflux (80-110°C depending on the solvent) for 2-4 hours. The thermal energy overcomes the activation barrier for the elimination of acetone.

  • Validation (In-Process): Monitor the reaction via 1H NMR. The reaction is a self-validating system: completion is definitively confirmed when the characteristic sharp singlet of Meldrum's acid gem-dimethyl group (~δ 1.7 ppm) completely disappears from the crude spectrum.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo, dissolve the residue in saturated aqueous NaHCO3, and wash with ethyl acetate to remove unreacted amine and organic impurities. Carefully acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the pure malonamic acid.

  • Isolation: Isolate via vacuum filtration and dry under high vacuum. Recrystallize from ethyl acetate/hexane if ultra-high purity is required.

Applications in Drug Development

3-(Isopropylamino)-3-oxopropanoic acid is a privileged scaffold in medicinal chemistry, particularly in the generation of high-throughput screening libraries[2].

Multicomponent Reactions (MCRs): It is extensively utilized as the carboxylic acid component in the Ugi four-component reaction (U-4CR). The presence of the active methylene group adjacent to the amide allows for subsequent post-Ugi cyclizations (e.g., Knoevenagel condensations). This cascade reactivity rapidly generates complex heterocyclic libraries such as tetramic acids, pyrimidines, and highly functionalized peptidomimetics, which are highly sought after in modern drug discovery.

UgiReaction Acid 3-(Isopropylamino)- 3-oxopropanoic acid MCR Ugi-4CR (MeOH, RT, 24h) Acid->MCR Amine Primary Amine Amine->MCR Aldehyde Aldehyde/Ketone Aldehyde->MCR Isocyanide Isocyanide Isocyanide->MCR Peptidomimetic Peptidomimetic Scaffold (Drug Lead) MCR->Peptidomimetic

Fig 2. Ugi four-component reaction (U-4CR) utilizing the malonamic acid building block.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block before downstream application, the following analytical parameters must be verified:

  • 1H NMR (400 MHz, DMSO-d6): Expected signals include a doublet for the isopropyl methyl groups (~δ 1.05 ppm, 6H), a multiplet/heptet for the isopropyl CH (~δ 3.8 ppm, 1H), a singlet for the active methylene CH2 (~δ 3.1 ppm, 2H), a broad doublet for the amide NH (~δ 7.8 ppm, 1H), and a broad exchangeable singlet for the COOH (~δ 12.5 ppm, 1H).

  • LC-MS: ESI-MS should display a prominent [M+H]+ peak at m/z 146.1 and an [M-H]- peak at m/z 144.1.

  • HPLC: Purity >95% confirmed via reverse-phase HPLC (C18 column, gradient elution with Water/Acetonitrile + 0.1% TFA).

References

  • National Institutes of Health (PMC) - Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases. Available at:[Link]

  • ACS Publications - High-Throughput 1H NMR and HPLC Characterization of a 96-Member Substituted Methylene Malonamic Acid Library. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 3-(Isopropylamino)-3-oxopropanoic Acid as a Novel Building Block in Peptide Synthesis

Introduction: Expanding the Peptidomimetic Toolkit with N-Alkylated β-Amino Acids The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering a route to n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Peptidomimetic Toolkit with N-Alkylated β-Amino Acids

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering a route to novel therapeutics with enhanced efficacy, stability, and bioavailability.[1] Among these, β-amino acids and their derivatives have garnered significant attention for their ability to induce stable secondary structures and provide resistance to enzymatic degradation. This guide focuses on a unique building block, 3-(isopropylamino)-3-oxopropanoic acid, an N-alkylated β-amino acid analogue. The introduction of the isopropyl group on the amide nitrogen is anticipated to impart specific conformational constraints and influence the pharmacokinetic profile of the resulting peptides.

The presence of the N-isopropyl group introduces steric bulk, which can influence the planarity of the adjacent amide bond and restrict the conformational freedom of the peptide backbone.[2] This can be a valuable tool for stabilizing specific secondary structures, such as β-turns or helices, which are often crucial for biological activity. Furthermore, the N-alkylation can protect the adjacent peptide bond from proteolytic cleavage, thereby enhancing the in-vivo half-life of the peptide therapeutic.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and incorporation of 3-(isopropylamino)-3-oxopropanoic acid into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies. We will delve into the rationale behind the experimental choices, provide detailed, step-by-step protocols, and offer insights into potential challenges and optimization strategies.

Synthesis of Fmoc-Protected 3-(Isopropylamino)-3-oxopropanoic Acid for SPPS

To be utilized in standard Fmoc-based solid-phase peptide synthesis, 3-(isopropylamino)-3-oxopropanoic acid must first be prepared with an N-terminal Fmoc protecting group. A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of related N-substituted malonamic acids.

Proposed Synthetic Pathway

Synthesis_Pathway A Malonic Acid C Malonyl Chloride A->C Activation B Thionyl Chloride (SOCl2) B->C E 3-(Isopropylamino)-3-oxopropanoic Acid C->E Amination D Isopropylamine D->E G Fmoc-3-(isopropylamino)-3-oxopropanoic Acid E->G Fmoc Protection F Fmoc-OSu F->G

Caption: Proposed synthesis of Fmoc-3-(isopropylamino)-3-oxopropanoic Acid.

Experimental Protocol: Synthesis of Fmoc-3-(isopropylamino)-3-oxopropanoic Acid

Materials:

  • Malonic Acid

  • Thionyl Chloride (SOCl₂)

  • Isopropylamine

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Activation of Malonic Acid: In a fume hood, suspend malonic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add thionyl chloride (2.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases. The resulting solution contains malonyl chloride.

  • Amination: In a separate flask, dissolve isopropylamine (1 equivalent) in anhydrous DCM. Cool this solution to 0 °C. Slowly add the freshly prepared malonyl chloride solution to the isopropylamine solution under vigorous stirring. Maintain the temperature at 0 °C during the addition. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(isopropylamino)-3-oxopropanoic acid.

  • Fmoc Protection: Dissolve the crude 3-(isopropylamino)-3-oxopropanoic acid (1 equivalent) in a 10% aqueous sodium bicarbonate solution. Add a solution of Fmoc-OSu (1.1 equivalents) in acetone dropwise. Stir the mixture at room temperature overnight.

  • Purification: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final Fmoc-3-(isopropylamino)-3-oxopropanoic acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 3-(isopropylamino)-3-oxopropanoic acid into a growing peptide chain on a solid support requires careful consideration of coupling conditions due to the potential for steric hindrance from the N-isopropyl group. The following protocol is designed to maximize coupling efficiency and minimize side reactions.

SPPS Workflow Overview

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Coupling of Fmoc-3-(isopropylamino) -3-oxopropanoic Acid Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Capping Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Deprotection2 Fmoc Deprotection Capping->Deprotection2 NextCoupling Couple Next Amino Acid Deprotection2->NextCoupling Cleavage Cleavage and Deprotection (e.g., TFA Cocktail) NextCoupling->Cleavage Repeat Cycles Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for incorporating the building block via SPPS.

Detailed Protocol for SPPS Incorporation

This protocol assumes a standard Fmoc/tBu strategy on a rink amide or Wang resin.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide MBHA resin)

  • Fmoc-3-(isopropylamino)-3-oxopropanoic acid

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solutions: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and byproducts.

  • Coupling of 3-(Isopropylamino)-3-oxopropanoic Acid:

    • Pre-activation: In a separate vial, dissolve Fmoc-3-(isopropylamino)-3-oxopropanoic acid (3 equivalents relative to resin loading), HATU or HBTU (2.9 equivalents), and DIEA or NMM (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

    • Coupling Reaction: Add the pre-activated solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. The extended coupling time is recommended to overcome the potential steric hindrance of the isopropyl group.[3]

    • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: After complete coupling, wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., 10% acetic anhydride and 1% DIEA in DMF) for 15 minutes.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, wash the resin with DMF, DCM, and methanol, and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Considerations
ParameterRecommended Value/ConditionRationale
Building Block Equivalents 3-5 equivalentsTo drive the reaction to completion, especially with a sterically hindered amino acid.
Coupling Reagent HATU, HBTU, or PyBOPThese are highly efficient coupling reagents suitable for challenging couplings.[4]
Base DIEA or NMMNon-nucleophilic bases that facilitate the activation and coupling steps.
Coupling Time 2-4 hours (or longer)Increased time may be necessary to overcome the steric hindrance of the isopropyl group.
Double Coupling Recommended if Kaiser test is positiveEnsures maximum incorporation of the building block.
Capping RecommendedPrevents the formation of deletion sequences.

Conclusion and Future Perspectives

The use of 3-(isopropylamino)-3-oxopropanoic acid as a building block in peptide synthesis offers an exciting avenue for the design of novel peptidomimetics with potentially enhanced therapeutic properties. The protocols outlined in these application notes provide a solid foundation for the successful synthesis and incorporation of this unique amino acid analogue. While the N-isopropyl group presents a steric challenge, the use of potent coupling reagents and optimized reaction conditions can lead to efficient incorporation.

Future studies should focus on the detailed conformational analysis of peptides containing this building block to fully understand the structural implications of the N-isopropyl group. Furthermore, the evaluation of the enzymatic stability and biological activity of these modified peptides will be crucial in validating the utility of 3-(isopropylamino)-3-oxopropanoic acid in drug discovery and development.

References

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. ACS Publications. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. PubMed. [Link]

  • 3-Amino-3-Oxopropanoic Acid. PubChem. [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov. [Link]

  • Reactivity of amino acids and short peptide sequences: identifying bioactive compounds via DFT calculations. PubMed. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

  • 3-Oxopropanoic acid. Wikipedia. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Green Peptide Synthesis. SpheriTech. [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Zurich Research Collection. [Link]

  • Synthesis of N-formylmaleamic acid and some related N-formylamides. ResearchGate. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • Synthetic method of N-isopropyl acrylamide.
  • PREPARATION OF N-ISOPROPYLACRYLAMIDE BASED THERMALLY RESPONSIVE BLOCK COPOLYMERS FOR CHEMICAL SWITCHING DEVICE. National Central University, Taiwan. [Link]

  • Synthesis method of N-methyl isopropyl amine.
  • Synthesis process of N-isopropyl acrylamide.

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopy Parameters for 3-(Isopropylamino)-3-oxopropanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction and Mechanistic Context 3-(Isopropylamino)-3-oxopropanoic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction and Mechanistic Context

3-(Isopropylamino)-3-oxopropanoic acid (also known as N-isopropylmalonamic acid) is a highly versatile building block frequently utilized in peptidomimetic synthesis, drug discovery, and coordination chemistry. Structurally, it consists of a malonic acid core where one carboxylic acid has been converted into an isopropylamide.

Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of its electronic environment. The molecule features two distinct carbonyl groups (a carboxylic acid and an amide) flanking a central methylene bridge. This unique arrangement creates a highly deshielded electronic environment for the alpha-protons and introduces potential for inter- and intramolecular hydrogen bonding, which significantly influences the chemical shifts of the exchangeable protons (NH and OH) [1].

This application note provides a comprehensive, self-validating protocol for the acquisition, processing, and interpretation of the ¹H and ¹³C NMR spectra for 3-(Isopropylamino)-3-oxopropanoic acid.

Theoretical NMR Parameters & Data Presentation

The interpretation of NMR spectra relies heavily on empirical rules of shielding and deshielding [2]. The tables below summarize the expected chemical shifts ( δ ), multiplicity, and coupling constants ( J ) based on established spectrometric identification principles.

Table 1: ¹H NMR Parameters (Solvent: DMSO- d6​ , 600 MHz)
Proton EnvironmentExpected Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Structural Rationale
-CH₃ (Isopropyl)1.05 – 1.10Doublet (d)6H~ 6.6Split by the adjacent methine (CH) proton. Shielded alkyl environment.
-CH₂- (Alpha bridge)3.10 – 3.25Singlet (s)2HN/AHighly deshielded by two adjacent carbonyl groups (amide and carboxylic acid). No adjacent protons, hence a singlet.
-CH- (Isopropyl)3.80 – 3.95Septet (sep)1H~ 6.6Deshielded by the adjacent electronegative nitrogen. Split by the six equivalent methyl protons.
-NH- (Amide)7.80 – 8.10Broad Doublet (bd)1H~ 7.5Deshielded by the amide carbonyl. Broadened by quadrupolar relaxation of ¹⁴N. Shifts vary with concentration due to H-bonding.
-OH (Carboxylic)12.00 – 12.50Broad Singlet (bs)1HN/AHighly deshielded acidic proton. Rapid chemical exchange broadens the signal.
Table 2: ¹³C NMR Parameters (Solvent: DMSO- d6​ , 150 MHz)
Carbon EnvironmentExpected Shift ( δ , ppm)Carbon TypeCausality / Structural Rationale
-CH₃ (Isopropyl)22.0 – 23.0Primary (CH₃)Standard alkyl chemical shift, slightly influenced by the distant amide.
-CH- (Isopropyl)40.5 – 42.0Tertiary (CH)Deshielded due to direct attachment to the amide nitrogen atom.
-CH₂- (Alpha bridge)42.0 – 44.0Secondary (CH₂)Strongly deshielded by the two adjacent electron-withdrawing carbonyl carbons.
C=O (Amide)165.0 – 167.0Quaternary (C)Deshielded sp2 carbon. Slightly more shielded than the acid due to nitrogen electron donation.
C=O (Carboxylic)169.0 – 171.0Quaternary (C)Highly deshielded sp2 carbon typical of carboxylic acids [1].

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a verification checkpoint to prevent downstream analytical errors.

Step-by-Step Methodology: NMR Sample Preparation and Acquisition

Step 1: Sample Preparation

  • Action: Weigh 5–10 mg of high-purity 3-(Isopropylamino)-3-oxopropanoic acid. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D).

  • Rationale: DMSO- d6​ is chosen over CDCl₃ because the compound contains highly polar functional groups (carboxylic acid and amide) that exhibit poor solubility in non-polar solvents. Furthermore, DMSO slows down the chemical exchange of the NH and OH protons, allowing them to be observed clearly [3].

  • Validation Check: Ensure the solution is perfectly clear. Particulates will distort magnetic field homogeneity. Filter through a glass wool plug if necessary.

Step 2: Instrument Setup and Shimming

  • Action: Insert the 5 mm NMR tube into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6​ .

  • Action: Perform automated or manual shimming (adjusting Z1-Z5 gradients) until the lock signal is maximized and stable.

  • Validation Check: Run a quick 1-scan ¹H spectrum. Measure the full width at half maximum (FWHM) of the internal standard (TMS) or the residual solvent peak. It must be < 1.0 Hz. If it is broader, re-shim the instrument.

Step 3: Data Acquisition (1D and 2D)

  • ¹H NMR: Use a standard 90° pulse sequence (e.g., zg30 on Bruker systems). Set relaxation delay (D1) to 2 seconds to ensure complete relaxation of the methylene protons. Acquire 16–32 scans.

  • ¹³C NMR: Use proton-decoupled sequence (e.g., zgpg30). Set D1 to 2-3 seconds. Acquire 512–1024 scans depending on concentration to achieve a signal-to-noise ratio (S/N) > 10:1 for the quaternary carbonyl carbons.

  • Validation Check (Self-Validating Step): Before assigning peaks, strictly reference the residual DMSO- d6​ pentet to 2.50 ppm in ¹H and the septet to 39.52 ppm in ¹³C[4]. If the peak deviates by more than 0.02 ppm, the calibration is flawed and must be corrected.

Logical Workflows and Visualizations

The following diagrams illustrate the systematic logic applied during the acquisition and structural elucidation of the molecule.

NMR_Workflow A Sample Preparation (DMSO-d6, 5-10 mg) B Instrument Setup (Probe Tuning & Matching) A->B C Shimming & Calibration (Lock on 2H, Ref to TMS) B->C D Data Acquisition (1H, 13C, 2D NMR) C->D E Signal Processing (FT, Phasing, Baseline Corr.) D->E F Spectral Analysis (Integration, Multiplicity) E->F

Figure 1: Standardized self-validating workflow for NMR data acquisition and processing.

Assignment_Logic A 1H NMR Spectrum (Proton Environments) E Identify Isopropyl Group (CH3 doublet, CH septet) A->E F Identify Malonamic Core (CH2 singlet, NH/OH broad) A->F B 13C NMR Spectrum (Carbon Backbone) B->E B->F C HSQC (1J C-H Coupling) C->E C->F D HMBC (2J, 3J C-H Coupling) G Final Structure Verification 3-(Isopropylamino)-3-oxopropanoic acid D->G Connectivity E->G F->G

Figure 2: Logical pathway for the structural elucidation and peak assignment of the target molecule.

Troubleshooting Common Artifacts

  • Missing OH Peak: If the carboxylic acid proton (~12 ppm) is missing, the sample may contain trace amounts of water, leading to rapid chemical exchange. Solution: Dry the sample under a vacuum desiccator before dissolving in fresh, ampouled DMSO- d6​ .

  • Splitting of the CH₂ Singlet: The alpha-methylene group should be a sharp singlet. If it appears as a multiplet or two distinct doublets, the molecule may be experiencing restricted rotation around the amide bond, or forming a diastereomeric salt with a chiral impurity, leading to diastereotopic protons.

  • Broadening of the Isopropyl CH Septet: If the septet (~3.9 ppm) is poorly resolved, it is likely due to overlapping coupling constants ( 3JCH−CH3​ vs 3JCH−NH​ ). Solution: Run a 2D COSY experiment or perform a 1D ¹H decoupling experiment by irradiating the NH proton to simplify the multiplet into a pure septet.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg. Available at:[Link][1]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Available at:[Link][2]

  • Biological Magnetic Resonance Data Bank (BMRB). (2023). Nucleic Acids Research. Oxford Academic. Available at: [Link][3]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Japan. Available at:[Link][4]

Sources

Method

Application Note: Preparation of 3-(Isopropylamino)-3-oxopropanoic acid Standard Solutions for Mass Spectrometry

Abstract This document provides a comprehensive guide for the preparation of precise and accurate standard solutions of 3-(Isopropylamino)-3-oxopropanoic acid, intended for use in quantitative mass spectrometry applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation of precise and accurate standard solutions of 3-(Isopropylamino)-3-oxopropanoic acid, intended for use in quantitative mass spectrometry applications such as liquid chromatography-mass spectrometry (LC-MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing methodological robustness, scientific integrity, and safety. This guide covers the essential steps from handling the neat material to the generation of a full calibration curve, underpinned by established best practices in analytical chemistry.

Introduction: The Critical Role of Standard Solutions

In the realm of quantitative analysis, the accuracy of the final reported concentration of an analyte is fundamentally dependent on the quality of the calibration standards.[1][2][3] Any inaccuracies in the preparation of these standards will directly translate to a proportional error in the measurement of unknown samples.[2][4] Therefore, a meticulous and well-documented approach to the preparation of standard solutions is not merely a preliminary step but the very foundation of reliable and reproducible quantitative data.[2]

3-(Isopropylamino)-3-oxopropanoic acid is a carboxylic acid and an amide, suggesting a degree of polarity that makes it suitable for analysis by techniques like LC-MS. The protocols outlined below are designed to minimize potential errors from weighing, dilution, and storage, ensuring the integrity of the subsequent analytical workflow.[5]

Analyte Profile and Safety Considerations

While specific physicochemical and toxicological data for 3-(Isopropylamino)-3-oxopropanoic acid are not widely available, its structure as a substituted propanoic acid warrants careful handling. As a general principle, any new or uncharacterized compound should be treated as potentially hazardous.

Assumed Properties for Protocol Development:

  • Appearance: White to off-white solid.

  • Solubility: Expected to be soluble in polar organic solvents (e.g., methanol, acetonitrile, DMSO) and aqueous solutions, particularly at adjusted pH.[6]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the solid compound and its solutions.[7][8][9]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.[7][10]

  • Handling: Avoid direct contact with skin and eyes.[7][9] In case of contact, rinse thoroughly with water.[8][11]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

A thorough risk assessment should be performed before commencing any work. Reviewing the Safety Data Sheet (SDS) provided by the supplier is mandatory. If an SDS is not available, the compound should be handled with the utmost caution.

Essential Equipment and Reagents

The accuracy of your standard solutions is directly tied to the quality of the tools you use.[4]

  • Analytical Balance: A calibrated four or five-place analytical balance is crucial for accurately weighing the neat standard.[2]

  • Glassware: Use Class A volumetric flasks and pipettes to ensure the highest accuracy in volume measurements.[2]

  • Solvents: High-purity (e.g., HPLC or LC-MS grade) solvents are essential to minimize background noise and interfering peaks in your analysis.[12] Water should be deionized and, preferably, ultrapure (18.2 MΩ·cm).

  • Vials: Use clean, high-quality autosampler vials with appropriate septa for the final working standards.[13]

Protocol for Preparation of Stock Solution (1 mg/mL)

The stock solution is the cornerstone of your entire calibration curve; its accuracy is paramount.

Rationale: A concentration of 1 mg/mL is a common and convenient starting point for most small molecule LC-MS applications. It is concentrated enough to allow for a wide range of serial dilutions while being dilute enough for most compounds to dissolve readily. Methanol is often a good first choice for a solvent as it is compatible with reversed-phase chromatography and electrospray ionization (ESI).

Step-by-Step Protocol:

  • Equilibration: Allow the container of 3-(Isopropylamino)-3-oxopropanoic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which would affect the accuracy of weighing.

  • Weighing:

    • Place a clean, dry weighing vessel (e.g., a glassine weighing paper or a small beaker) on the analytical balance and tare it.

    • Carefully weigh approximately 10 mg of the 3-(Isopropylamino)-3-oxopropanoic acid standard. Record the exact weight to four decimal places (e.g., 0.0102 g).

  • Dissolution:

    • Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask. This can be done by carefully tapping the weighing vessel and then rinsing it multiple times with small volumes of the chosen solvent (e.g., LC-MS grade methanol), transferring the rinsate into the flask each time to ensure no material is lost.

    • Add approximately 7-8 mL of the solvent to the volumetric flask.

    • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution. Ensure all solid material is completely dissolved before proceeding.

  • Dilution to Volume:

    • Once the solid is fully dissolved and the solution is at room temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.[2]

  • Homogenization:

    • Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[2]

  • Labeling and Storage:

    • Transfer the stock solution to a clearly labeled, amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and your initials.[2]

    • Store the stock solution under appropriate conditions. For many compounds, refrigeration at 2-8°C is recommended to slow potential degradation.[1] Some compounds may require storage at -20°C for long-term stability.

Protocol for Serial Dilution and Preparation of Working Standards

Serial dilutions are an efficient way to prepare a series of standards covering a wide concentration range from a single stock solution.[14] This method is particularly useful for constructing calibration curves for quantitative analysis.

Rationale: A typical calibration curve for LC-MS might span several orders of magnitude (e.g., 1 ng/mL to 1000 ng/mL). The following protocol creates a set of eight standards, which is generally sufficient to define the response curve accurately. The solvent for the working standards should ideally match the initial mobile phase composition of your LC method to ensure good peak shape and reproducibility.

Preparation of Intermediate Stock Solution (10 µg/mL)
  • Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with your desired final solvent (e.g., 50:50 methanol:water).

  • Cap and invert the flask 15-20 times to ensure thorough mixing. This intermediate solution will be your 10,000 ng/mL standard.

Preparation of Calibration Curve Working Standards (1-1000 ng/mL)

The following table outlines a recommended serial dilution scheme to generate a calibration curve from 1 ng/mL to 1000 ng/mL.

Standard Concentration (ng/mL) Source Solution Volume of Source Solution (µL) Final Volume (µL) Diluent
1000Intermediate Stock (10 µg/mL)100100050:50 Methanol:Water
5001000 ng/mL Standard500100050:50 Methanol:Water
250500 ng/mL Standard500100050:50 Methanol:Water
100250 ng/mL Standard400100050:50 Methanol:Water
50100 ng/mL Standard500100050:50 Methanol:Water
1050 ng/mL Standard200100050:50 Methanol:Water
510 ng/mL Standard500100050:50 Methanol:Water
15 ng/mL Standard200100050:50 Methanol:Water

Protocol for a single standard (e.g., 1000 ng/mL):

  • Label a clean 1.5 mL microcentrifuge tube or autosampler vial.

  • Pipette 900 µL of the diluent (50:50 methanol:water) into the vial.

  • Pipette 100 µL of the 10 µg/mL intermediate stock solution into the vial.

  • Cap and vortex thoroughly for 10-15 seconds.

Repeat this process for each subsequent standard, always using the previously made standard as the source for the next dilution. Use fresh pipette tips for each transfer to prevent carryover.

Workflow Visualization

The following diagram illustrates the overall process from the neat compound to the final set of working standards.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Intermediate & Working Standards solid Solid 3-(Isopropylamino)- 3-oxopropanoic acid weighing Accurate Weighing (e.g., 10.2 mg) solid->weighing dissolution Dissolution in 10 mL Volumetric Flask (e.g., Methanol) weighing->dissolution stock Primary Stock Solution (1.02 mg/mL) dissolution->stock intermediate Intermediate Stock (10.2 µg/mL) stock->intermediate 100x Dilution serial_dilution Serial Dilution Series intermediate->serial_dilution working_standards Working Standards (e.g., 1-1000 ng/mL) in Autosampler Vials serial_dilution->working_standards

Caption: Workflow for the preparation of mass spectrometry standards.

Quality Control and Best Practices

  • Documentation: Maintain a detailed logbook of all standard preparations, including lot numbers, exact weights, final volumes, solvent used, dates, and analyst initials.[1][2]

  • Freshness: Working standards, especially at low concentrations, can be susceptible to degradation or adsorption to container walls. It is best practice to prepare fresh working standards from the stock solution daily or as frequently as needed to ensure data quality.[2]

  • Blank Samples: Always include a solvent blank (the final diluent used for the working standards) in your analytical run to check for system contamination and background interferences.[14]

  • Filtration: If any particulates are observed in your final solutions, they must be filtered through a 0.22 µm syringe filter that is compatible with your solvent to prevent clogging of the LC system and mass spectrometer.[13]

Conclusion

The protocols described in this application note provide a robust framework for the preparation of 3-(Isopropylamino)-3-oxopropanoic acid standard solutions for mass spectrometry. By adhering to these principles of accurate measurement, proper technique, and thorough documentation, researchers can ensure the integrity of their calibration standards, which is the essential first step toward achieving high-quality, reliable, and reproducible quantitative results.

References

  • A Guide to Using Analytical Standards. (2024, December 23). Vertex AI Search.
  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). Blogs - News.
  • Procedures to make ICP-MS Standard Solution. Environmental Measurements Facility.
  • How To Make A Standard Solution. (2024, July 17). The Chemistry Blog.
  • Standardizing Analytical Methods. Saylor.org.
  • Choosing and Using Reference Materials and Analytical Standards. (2019, October 1). Cayman Chemical.
  • 3-(methylamino)-3-oxopropanoic acid. CymitQuimica.
  • Sample preparation: Impacts and best practices. (2025, November 5). Phenomenex.
  • SAFETY DATA SHEET. (2015, September 29). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich.
  • Mass Spectrometry Sample Preparation Guide.
  • Sample Preparation for Mass Spectrometry. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2015, September 29). Thermo Fisher Scientific.
  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
  • SAFETY DATA SHEET. (2017, April 11). Spectrum Chemical.
  • Material Safety Data Sheet. (2007, July 31). Inside Delta.

Sources

Application

Introduction: Targeting Cellular Metabolism with 3-(Isopropylamino)-3-oxopropanoic Acid

An in-depth guide to in vitro cell culture protocols for the study of 3-(Isopropylamino)-3-oxopropanoic acid, a known inhibitor of lactate dehydrogenase A (LDH-A), designed for researchers and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to in vitro cell culture protocols for the study of 3-(Isopropylamino)-3-oxopropanoic acid, a known inhibitor of lactate dehydrogenase A (LDH-A), designed for researchers and drug development professionals.

3-(Isopropylamino)-3-oxopropanoic acid, more commonly referred to in scientific literature as N-isopropyl oxamate (IPO) , is a small molecule inhibitor of the enzyme Lactate Dehydrogenase A (LDH-A). LDH-A is a pivotal enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate. This metabolic pathway is particularly important in cancer cells, which often exhibit a phenomenon known as the Warburg effect—a reliance on glycolysis for energy production even in the presence of oxygen. By inhibiting LDH-A, IPO disrupts this metabolic process, leading to reduced energy production, decreased lactate secretion, and potentially inducing cell death in glycolysis-dependent cancer cells.

This guide provides a comprehensive overview and detailed protocols for assessing the biological activity of 3-(Isopropylamino)-3-oxopropanoic acid in vitro. The methodologies described herein are designed to enable researchers to evaluate its cytotoxic effects, confirm its mechanism of action by measuring LDH-A activity, and quantify its functional impact on cellular lactate production. The protocols are structured to be self-validating, providing a multi-faceted approach to characterizing the compound's efficacy.

Mechanism of Action: Inhibition of Lactate Dehydrogenase A

Lactate dehydrogenase (LDH) is a crucial enzyme that catalyzes the reversible conversion of pyruvate to lactate, with the concomitant oxidation/reduction of NADH to NAD+. The LDH-A isoform is predominantly expressed in skeletal muscle and is upregulated in many types of cancer to support rapid cell proliferation and survival.

3-(Isopropylamino)-3-oxopropanoic acid acts as a competitive inhibitor of LDH-A with respect to both pyruvate and the cofactor NADH. By binding to the active site of the enzyme, it prevents the natural substrates from binding, thereby halting the conversion of pyruvate to lactate. This blockade has significant downstream consequences for cancer cells:

  • ATP Depletion: It curtails the rapid production of ATP through glycolysis.

  • Redox Imbalance: It disrupts the regeneration of NAD+, which is essential for maintaining a high glycolytic rate.

  • Inhibition of Lactate-Mediated Effects: It reduces the secretion of lactate, which is known to promote an acidic microenvironment that facilitates tumor invasion and suppresses the immune response.

The following diagram illustrates the central role of LDH-A in cancer cell metabolism and the point of inhibition by 3-(Isopropylamino)-3-oxopropanoic acid.

LDH_Pathway cluster_cell Cancer Cell Cytoplasm cluster_cofactors Cancer Cell Cytoplasm Glucose Glucose Glycolysis Glycolysis (10 Steps) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NADH NADH Glycolysis->NADH TCA TCA Cycle (Mitochondrion) Pyruvate->TCA Normoxia LDHA LDH-A Pyruvate->LDHA Hypoxia / Warburg Effect Lactate Lactate Lactate_export Lactate Export (MCT Transporter) Lactate->Lactate_export LDHA->Lactate NAD NAD+ LDHA->NAD Regenerates NAD+ IPO 3-(Isopropylamino)-3-oxopropanoic acid (IPO) IPO->LDHA Inhibition NAD->Glycolysis

Caption: Inhibition of LDH-A by 3-(Isopropylamino)-3-oxopropanoic acid.

Protocol 1: Cell Viability and Cytotoxicity Assessment

This protocol determines the dose-dependent effect of 3-(Isopropylamino)-3-oxopropanoic acid on the viability and proliferation of a chosen cell line. A colorimetric assay, such as the MTT assay, or a luminescent assay, like the CellTiter-Glo® assay, can be used. The latter is often preferred for its sensitivity and fewer steps.

Rationale: The primary goal is to determine the half-maximal inhibitory concentration (IC₅₀), which is a key measure of a compound's potency. The choice of cell line is critical; it is advisable to use a cancer cell line known for its high glycolytic rate (e.g., A549 lung carcinoma, HeLa cervical cancer) for more pronounced effects.

Experimental Workflow

Cell_Viability_Workflow A 1. Cell Seeding (e.g., 5,000 cells/well) B 2. Cell Adherence (24 hours) A->B C 3. Compound Treatment (Serial Dilutions of IPO) B->C D 4. Incubation (48-72 hours) C->D E 5. Add Viability Reagent (e.g., CellTiter-Glo®) D->E F 6. Measure Signal (Luminescence) E->F G 7. Data Analysis (Calculate IC₅₀) F->G

Caption: Workflow for assessing cell viability after compound treatment.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture a cancer cell line (e.g., A549) to approximately 80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well, clear-bottom, white-walled plate at a pre-determined optimal density (e.g., 3,000-8,000 cells per well in 100 µL).

    • Include wells for "cells only" (positive control) and "medium only" (blank).

  • Cell Adherence:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of 3-(Isopropylamino)-3-oxopropanoic acid (e.g., 100 mM in DMSO or PBS).

    • Perform serial dilutions in culture medium to create a range of treatment concentrations. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 mM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Also include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation:

    • Incubate the plate for a standard duration, typically 48 to 72 hours.

  • Viability Measurement (using Promega CellTiter-Glo® as an example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Measurement:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average blank value from all other readings.

    • Normalize the data by setting the average vehicle control reading to 100% viability.

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

ParameterRecommended ValueNotes
Cell Line A549, HeLa, HCT116High glycolytic rate is preferred.
Seeding Density 3,000 - 8,000 cells/wellOptimize to ensure cells are in log growth phase at the end of the assay.
IPO Concentration Range 1 µM to 100 mMA wide range is needed to capture the full dose-response curve.
Incubation Time 48 - 72 hoursAllows for effects on proliferation to become apparent.
Vehicle Control DMSO or PBSMust match the solvent used for the compound stock.

Protocol 2: In-Cell Western™ or Immunofluorescence for Target Engagement

This protocol aims to visualize and quantify the levels of specific proteins related to the metabolic stress induced by 3-(Isopropylamino)-3-oxopropanoic acid. For instance, an increase in the hypoxia-inducible factor 1-alpha (HIF-1α) can be a marker of metabolic reprogramming.

Rationale: Inhibition of LDH-A can lead to an accumulation of pyruvate, which may alter the cellular redox state and stabilize HIF-1α, even under normoxic conditions. Measuring HIF-1α levels provides evidence of target engagement and the downstream cellular response.

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed cells (e.g., HeLa) in a 96-well plate as described in Protocol 1.

    • Treat the cells with 3-(Isopropylamino)-3-oxopropanoic acid at concentrations around the previously determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours. Include a positive control for HIF-1α stabilization, such as treatment with cobalt chloride (CoCl₂) or deferoxamine (DFO).

  • Cell Fixation and Permeabilization:

    • Remove the medium and wash the cells once with PBS.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells by adding 100 µL of 0.1% Triton™ X-100 in PBS for 15 minutes.

  • Blocking and Antibody Incubation:

    • Wash the wells three times with PBS.

    • Block non-specific antibody binding by adding 150 µL of a blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.

    • Prepare the primary antibody solution (e.g., anti-HIF-1α antibody) in the blocking buffer at the manufacturer's recommended dilution.

    • Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation and Detection:

    • Wash the wells five times with PBS containing 0.1% Tween® 20.

    • Prepare the secondary antibody solution (e.g., an IRDye®-conjugated secondary antibody for In-Cell Western™ or a fluorescently-labeled secondary antibody for imaging) in the blocking buffer.

    • Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.

  • Signal Measurement:

    • Wash the wells five times with PBS-T.

    • For In-Cell Western™, scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

    • For immunofluorescence, image the plate using a high-content imager or fluorescence microscope.

  • Data Analysis:

    • Quantify the fluorescence intensity per well.

    • Normalize the signal to cell number, which can be determined by a counterstain (e.g., DAPI for DNA).

    • Compare the signal from treated wells to the vehicle control to determine the fold-change in HIF-1α expression.

Protocol 3: Lactate Production Assay

This protocol directly measures the functional outcome of LDH-A inhibition by quantifying the amount of lactate secreted by the cells into the culture medium.

Rationale: A potent and specific inhibitor of LDH-A should cause a dose-dependent decrease in lactate production. This assay provides direct functional evidence of the compound's activity on its intended target in a cellular context.

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with a dilution series of 3-(Isopropylamino)-3-oxopropanoic acid as described in Protocol 1.

    • Incubate for a shorter period, typically 24 hours, to measure lactate accumulation before significant cell death occurs.

  • Sample Collection:

    • After the incubation period, carefully collect 20-50 µL of the culture medium from each well. Be careful not to disturb the cell monolayer.

  • Lactate Measurement:

    • Use a commercially available lactate assay kit (e.g., from Sigma-Aldrich, Abcam, or Cayman Chemical). These kits are typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

    • Follow the manufacturer's instructions. This usually involves creating a standard curve with known lactate concentrations and mixing the collected medium samples with a reaction mix in a new 96-well plate.

  • Signal Measurement:

    • After a short incubation, measure the absorbance or fluorescence using a plate reader at the wavelength specified by the kit.

  • Data Normalization and Analysis:

    • Use the standard curve to calculate the lactate concentration in each sample.

    • In parallel, perform a cell viability assay (e.g., using PrestoBlue™ or crystal violet staining) on the same plate from which the medium was collected. This is crucial to normalize the lactate concentration to the number of viable cells in each well.

    • Calculate the normalized lactate production (e.g., in nmol/cell).

    • Plot the normalized lactate production against the compound concentration to observe the dose-dependent inhibition.

AssayPurposeKey Output
Cell Viability Measures overall cytotoxicityIC₅₀ Value
In-Cell Western™ (HIF-1α) Confirms downstream pathway modulationFold-change in protein expression
Lactate Production Measures direct functional impactDose-dependent decrease in secreted lactate

References

  • Miskimins, W. K., et al. (2015). A new class of compounds that inhibit lactate dehydrogenase. Journal of the National Cancer Institute, 107(1), 346. Available at: [Link]

  • Vander Heiden, M. G., Cantley, L. C., & Thompson, C. B. (2009). Understanding the Warburg effect: the metabolic requirements of cell proliferation. Science, 324(5930), 1029-1033. Available at: [Link]

  • Liberti, M. V., & Locasale, J. W. (2016). The Warburg effect: how does it benefit cancer cells?. Trends in biochemical sciences, 41(3), 211-218. Available at: [Link]

  • Lu, H., Forbes, R. A., & Verma, A. (2002). Hypoxia-inducible factor 1α activation by aerobic glycolysis implicates the Warburg effect in carcinogenesis. Journal of Biological Chemistry, 277(26), 23111-23115. Available at: [Link]

  • Granchi, C., et al. (2011). N-substituted-oxamates: a new class of lactate dehydrogenase inhibitors. Bioorganic & medicinal chemistry letters, 21(1), 137-140. Available at: [Link]

Method

Conjugation methods for linking 3-(Isopropylamino)-3-oxopropanoic acid to carrier proteins

Application Note & Protocol Covalent Conjugation of 3-(Isopropylamino)-3-oxopropanoic acid to Carrier Proteins using EDC/NHS Chemistry Audience: Researchers, scientists, and drug development professionals. Purpose: This...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Covalent Conjugation of 3-(Isopropylamino)-3-oxopropanoic acid to Carrier Proteins using EDC/NHS Chemistry

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed technical guide and step-by-step protocols for the covalent linkage of the small molecule hapten, 3-(Isopropylamino)-3-oxopropanoic acid, to immunogenic carrier proteins such as Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH).

Introduction: The Rationale for Hapten-Carrier Conjugation

Small molecules, or haptens, like 3-(Isopropylamino)-3-oxopropanoic acid are generally not immunogenic on their own, meaning they are incapable of eliciting a significant immune response to produce antibodies.[1][2][3] To overcome this, the hapten must be covalently attached to a larger, immunologically active macromolecule, known as a carrier protein.[4][5] This hapten-carrier conjugate, when introduced into a host animal, is recognized as a foreign antigen, stimulating B-cells specific to the hapten to produce antibodies.

The choice of carrier protein is critical. Commonly used carriers include Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH).[6][7]

  • Bovine Serum Albumin (BSA): A small, highly soluble, and well-characterized protein (≈66.5 kDa) with numerous primary amine groups (lysine residues) available for conjugation.[7][8] It is often used for initial immunizations and as a coating antigen in immunoassays.[6][7]

  • Keyhole Limpet Hemocyanin (KLH): A very large, highly immunogenic metalloprotein (4.5 × 10⁵ to 1.3 × 10⁷ Da) derived from a mollusk.[3][7] Its large size and phylogenetic distance from mammals make it an extremely potent immunogen, ideal for eliciting a strong antibody response.[7][9]

This guide focuses on the most robust and widely used method for linking a carboxyl-containing hapten to the primary amines of a carrier protein: zero-length crosslinking via carbodiimide chemistry.[5][10]

Principle of the Method: EDC/NHS Chemistry

The conjugation of 3-(Isopropylamino)-3-oxopropanoic acid relies on its terminal carboxylic acid (-COOH) group. This group is coupled to primary amines (-NH₂) on the carrier protein using a two-step reaction facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS).[10][11]

The mechanism proceeds as follows:

  • Activation: EDC reacts with the carboxyl group on the hapten to form a highly reactive but unstable O-acylisourea intermediate.[10][12] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).

  • Stabilization: The unstable intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group.[11][12] To prevent this and improve coupling efficiency, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable, amine-reactive NHS ester.[10][11] This ester is less susceptible to hydrolysis than the O-acylisourea intermediate.

  • Conjugation: The NHS-activated hapten is then mixed with the carrier protein in a buffer with a physiological to slightly alkaline pH (7.2-8.0). The primary amine groups on the protein's lysine residues attack the NHS ester, forming a stable and permanent amide bond and releasing NHS.[10][11]

Because no part of the EDC or NHS molecule is incorporated into the final linkage, this is referred to as a "zero-length" crosslinking reaction.[10]

EDC_NHS_Mechanism Figure 1: EDC/NHS Reaction Mechanism Hapten Hapten-COOH (3-(Isopropylamino)-3-oxopropanoic acid) Intermediate O-acylisourea Intermediate (Unstable) Hapten->Intermediate + EDC EDC EDC->Intermediate Intermediate->Hapten Hydrolysis (Side Reaction) NHSEster Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHSEster + Byproduct1 Urea Byproduct NHS NHS NHS->NHSEster Conjugate Hapten-CO-NH-Protein (Stable Amide Bond) NHSEster->Conjugate + Byproduct2 NHS Protein Carrier Protein-NH₂ Protein->Conjugate

Caption: Figure 1: EDC/NHS Reaction Mechanism.

Materials and Reagents

Reagents
  • 3-(Isopropylamino)-3-oxopropanoic acid (Hapten)

  • Carrier Protein: Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (water-soluble)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous

  • Purification: Desalting column (e.g., Sephadex G-25) or Dialysis Tubing (10 kDa MWCO)

  • Ultrapure Water

Equipment
  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Reaction vials

  • Spectrophotometer (for characterization)

  • Centrifuge (for desalting column)

  • SDS-PAGE equipment

  • MALDI-TOF Mass Spectrometer (optional, for characterization)

Experimental Protocols

This section outlines the complete workflow, from conjugation to final characterization.

Workflow Figure 2: Experimental Workflow cluster_prep 1. Preparation cluster_conjugation 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization prep_buffers Prepare Buffers (MES, PBS) activation Activate Hapten with EDC/NHS in MES Buffer prep_buffers->activation prep_hapten Dissolve Hapten (in DMF/DMSO) prep_hapten->activation prep_protein Dissolve Carrier Protein (in PBS) coupling Add Activated Hapten to Carrier Protein prep_protein->coupling activation->coupling 15-30 min incubation quench Quench Reaction (Optional) coupling->quench 2 hr - overnight incubation purify Remove Excess Reagents (Desalting or Dialysis) quench->purify sds_page SDS-PAGE purify->sds_page maldi MALDI-TOF MS purify->maldi tnbsa TNBSA Assay purify->tnbsa

Sources

Application

Scale-up manufacturing processes for 3-(Isopropylamino)-3-oxopropanoic acid synthesis

An in-depth guide to the scalable synthesis of 3-(isopropylamino)-3-oxopropanoic acid, designed for chemists and engineers in the pharmaceutical and chemical industries. This document provides a comprehensive overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the scalable synthesis of 3-(isopropylamino)-3-oxopropanoic acid, designed for chemists and engineers in the pharmaceutical and chemical industries. This document provides a comprehensive overview of the process chemistry, critical scale-up parameters, a detailed manufacturing protocol, and modern process analytical technology (PAT) for ensuring quality and consistency.

Introduction: The Significance of 3-(Isopropylamino)-3-oxopropanoic Acid

3-(Isopropylamino)-3-oxopropanoic acid, a malonic acid monoamide, is a valuable bifunctional building block in organic synthesis. Its structure, incorporating both a carboxylic acid and an amide, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs). The development of a robust, scalable, and economically viable manufacturing process is crucial for its industrial application.

This application note moves beyond laboratory-scale preparations to address the specific challenges encountered during technology transfer and scale-up. We will detail a process centered on the direct amidation of diethyl malonate, a route selected for its reliability, use of readily available starting materials, and favorable safety profile compared to methods employing acid halides.[1][] The focus is on providing a self-validating protocol, grounded in an understanding of reaction kinetics, thermodynamics, and process control, to ensure consistent production of high-quality material.

Part 1: Process Chemistry and Synthetic Route Selection

Reaction Overview

The selected synthetic route involves the direct nucleophilic acyl substitution of one of the ester groups of diethyl malonate with isopropylamine. The subsequent saponification (hydrolysis) of the remaining ethyl ester group under basic conditions, followed by acidic workup, yields the final product.

Scheme 1: Synthesis of 3-(Isopropylamino)-3-oxopropanoic acid

EtOOC-CH₂-COOEt + CH₃CH(NH₂)CH₃ → EtOOC-CH₂-CONHCH(CH₃)₂ + EtOH

EtOOC-CH₂-CONHCH(CH₃)₂ + NaOH → Na⁺OOC-CH₂-CONHCH(CH₃)₂ + EtOH

Na⁺OOC-CH₂-CONHCH(CH₃)₂ + HCl → HOOC-CH₂-CONHCH(CH₃)₂ + NaCl

Rationale for Synthetic Route

For large-scale manufacturing, the choice of a synthetic route is governed by factors beyond mere chemical yield.[3] The direct amidation of esters presents numerous advantages over alternatives like the use of acid chlorides or coupling reagents:[1][4]

  • Safety: The reaction between an ester and an amine is significantly less exothermic than the reaction with an acid chloride, reducing the risk of thermal runaway.[1] This is a paramount consideration at scale.

  • Cost-Effectiveness: Diethyl malonate and isopropylamine are commodity chemicals, making the process economically viable. It avoids the high cost and poor atom economy associated with many peptide coupling reagents.[3][5]

  • Environmental Impact ("Green Chemistry"): The primary byproduct of the amidation step is ethanol, a relatively benign and recyclable solvent.[1] This aligns with green chemistry principles by avoiding the generation of corrosive byproducts like HCl from acid chlorides or the large waste streams from coupling reagents.[6]

  • Simplicity: This is a one-pot, two-step process that does not require the isolation of the intermediate monoester-monoamide, streamlining the manufacturing workflow.

Part 2: Critical Process Parameters and Scale-Up Considerations

Transitioning a synthesis from the laboratory bench to a manufacturing plant requires a deep understanding of how physical processes like heat and mass transfer interact with the chemical reaction. A failure to account for these changes is a common cause of scale-up failure, leading to decreased yield, increased impurity profiles, and potential safety incidents.[7]

Thermal Hazard and Heat Transfer

Amidation reactions are exothermic. While this heat is easily dissipated in a small laboratory flask, a large reactor has a much smaller surface-area-to-volume ratio, making heat removal less efficient. Uncontrolled accumulation of heat can lead to a thermal runaway, where the reaction rate increases exponentially, potentially causing a dangerous increase in temperature and pressure.[8][9]

Mitigation Strategies:

  • Controlled Reagent Addition: The isopropylamine should be added slowly and sub-surface to the solution of diethyl malonate. This ensures that the heat generated can be effectively removed by the reactor's cooling system as it is produced.

  • Calorimetry Studies: Before scale-up, reaction calorimetry (e.g., using an RC1 calorimeter) should be performed to quantify the heat of reaction, determine the maximum temperature of the synthesis reaction (MTSR), and model the thermal accumulation under different addition rates and cooling capacities.[8][9]

Mass Transfer and Mixing

Inadequate mixing in a large reactor can lead to localized "hot spots" and concentration gradients.[7] If a pocket of unreacted isopropylamine forms, it can lead to side reactions, such as the formation of the diamide byproduct.

Mitigation Strategies:

  • Reactor and Impeller Design: The reactor should be equipped with an appropriate agitator (e.g., a pitched-blade turbine) to ensure good top-to-bottom turnover and bulk fluid motion. Baffles are essential to prevent vortexing and promote turbulence.

  • Agitation Speed: The optimal agitation speed should be determined to ensure homogeneity without causing excessive splashing or introducing mechanical stress on the equipment.

Table 1: Key Process Parameters and Justification
ParameterRecommended RangeJustification
Reaction Temperature 25-35°CBalances reasonable reaction kinetics with effective thermal control. Higher temperatures can increase side-product formation.
Isopropylamine Addition Time 2-4 hoursCritical for controlling the exotherm. The rate must be matched to the reactor's heat removal capacity.
Agitation Speed 80-120 RPM (for 50L)Ensures homogeneity and efficient heat transfer without creating a vortex. Varies with reactor geometry.
Saponification Temperature 60-70°CProvides sufficient energy for the hydrolysis of the ethyl ester in a reasonable timeframe.
Final pH (Acidification) 2.0-3.0Ensures complete protonation of the carboxylate to the free carboxylic acid, maximizing precipitation and yield.

Part 3: Detailed Scale-Up Protocol (50L Reactor Scale)

This protocol describes the synthesis of 3-(isopropylamino)-3-oxopropanoic acid in a 50L glass-lined reactor. All operations should be conducted in a controlled manufacturing environment, adhering to cGMP (Current Good Manufacturing Practice) guidelines.

Equipment and Materials
  • 50L Glass-Lined Reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet/outlet

  • 20L Charging Vessel / Dropping Funnel

  • Filter-Dryer or Centrifuge and Vacuum Oven

  • Personal Protective Equipment (PPE): Safety glasses, face shield, lab coat, chemical-resistant gloves (e.g., nitrile).[10]

Table 2: Reagents and Materials
MaterialCAS No.MW ( g/mol )Quantity (kg)Quantity (L)Moles
Diethyl Malonate105-53-3160.176.406.1239.96
Isopropylamine75-31-059.112.483.5741.95
Toluene108-88-392.14-20.0-
Sodium Hydroxide (50% w/w)1310-73-240.006.724.4284.00
Hydrochloric Acid (37%)7647-01-036.46As neededAs neededAs needed
Purified Water7732-18-518.02-As needed-
Workflow Diagram

G cluster_0 Step 1: Amidation cluster_1 Step 2: Saponification & Work-up cluster_2 Step 3: Isolation A Charge Reactor: Diethyl Malonate Toluene B Controlled Addition: Isopropylamine (25-35°C) A->B C Reaction Hold (2-4 hours) B->C D Charge NaOH (50% aq) (<40°C) C->D E Heat to 60-70°C (2 hours) D->E F Cool & Acidify (pH 2-3 with HCl) E->F G Cool to 0-5°C (Crystallization) F->G H Filter Product G->H I Wash with Cold Water H->I J Dry Under Vacuum (<50°C) I->J

Caption: Overall workflow for the scale-up synthesis.

Step-by-Step Manufacturing Protocol

Step 1: Amidation

  • Ensure the 50L reactor is clean, dry, and inerted with a positive pressure of nitrogen.

  • Charge the reactor with toluene (20 L) followed by diethyl malonate (6.40 kg).

  • Start agitation at 100 RPM.

  • Cool the reactor contents to 20-25°C.

  • Charge isopropylamine (2.48 kg) to the charging vessel.

  • Begin the controlled addition of isopropylamine to the reactor over a period of 2-4 hours, maintaining the internal temperature between 25-35°C using jacket cooling.

  • After the addition is complete, hold the reaction mixture at 25-35°C for an additional 2-4 hours.

  • Take a sample for in-process control (IPC) analysis (e.g., HPLC) to confirm the consumption of diethyl malonate (<2% remaining).

Step 2: Saponification and Work-up

  • Cool the reactor contents to below 30°C.

  • Slowly add 50% aqueous sodium hydroxide (6.72 kg) to the reactor, ensuring the temperature does not exceed 40°C.

  • Once the addition is complete, slowly heat the reaction mixture to 60-70°C and hold for 2 hours. Monitor for the cessation of ethanol distillation.

  • Cool the mixture to 20-25°C.

  • Slowly and carefully add concentrated hydrochloric acid to adjust the pH of the aqueous layer to 2.0-3.0. This step is exothermic and may release gases; ensure adequate ventilation.

  • Once the target pH is reached, cool the reactor contents to 0-5°C and hold for at least 2 hours to allow the product to crystallize.

Step 3: Product Isolation and Drying

  • Filter the resulting slurry through a filter-dryer or centrifuge.

  • Wash the filter cake with cold (0-5°C) purified water (2 x 5 L) until the washings are free of chlorides (test with AgNO₃).

  • Dry the product under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.

  • The expected yield is approximately 4.8 - 5.5 kg.

Part 4: Process Analytical Technology (PAT) for Quality Control

PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[11][12] Implementing PAT ensures a robust and consistent process.

PAT Implementation

For the crystallization step, which is critical for defining the final product's purity and physical properties (like particle size distribution), PAT tools are invaluable.[13][14]

  • Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): An in-line probe can monitor the concentration of the product in the solution phase in real-time.[15] This allows for precise control over supersaturation, which is the driving force for crystallization.

  • Focused Beam Reflectance Measurement (FBRM): An FBRM probe provides real-time data on particle count and chord length distribution.[11][15] This information is used to monitor nucleation and crystal growth, ensuring the desired crystal size and shape are achieved consistently across batches.

G cluster_0 PAT Control Loop for Crystallization Measure Measure in real-time: - Solute Concentration (ATR-FTIR) - Particle Size (FBRM) Analyze Analyze Data: - Calculate Supersaturation - Track Crystal Growth Rate Measure->Analyze Data Control Control Parameters: - Adjust Cooling Rate - Modify Agitation Speed Analyze->Control Insights Process Crystallization Process Control->Process Adjustments Process->Measure Feedback

Caption: Logic diagram for PAT-based crystallization control.

Table 3: Summary of Analytical Methods
Analysis StageTechniquePurposeAcceptance Criteria
Starting MaterialGC, Karl FischerIdentity, Purity, Water ContentPurity > 99.5%, Water < 0.1%
IPC - AmidationHPLCMonitor reaction completionDiethyl Malonate < 2.0%
IPC - SaponificationHPLCMonitor disappearance of intermediateEthyl 3-(isopropylamino)-3-oxopropanoate < 1.0%
Final ProductHPLC, ¹H-NMR, LC-MSPurity, Identity, Structure ConfirmationPurity > 99.0%, Structure Confirmed
Final ProductKarl Fischer, DSCWater Content, Melting PointWater < 0.5%, M.P. within range

Part 5: Safety and Environmental Considerations

Hazard Analysis
  • Diethyl Malonate: Causes serious eye irritation.[16][17] Handle in a well-ventilated area.

  • Isopropylamine: Highly flammable liquid and vapor. Corrosive, causing severe skin burns and eye damage. Harmful if swallowed or inhaled.[18] Must be handled in a closed system or under effective local exhaust ventilation.

  • Toluene: Flammable liquid. Can cause skin irritation, and is a suspected reproductive toxin.

  • Sodium and Hydrochloric Acid: Both are highly corrosive. The neutralization reaction is highly exothermic and must be performed with caution.

Waste Management

The pharmaceutical industry is a significant generator of chemical waste.[6][19] A sustainable approach to waste management is both an environmental and regulatory necessity.[20]

  • Solvent Waste: The mother liquor from filtration will contain toluene, residual product, and byproducts. This stream should be collected and sent for solvent recovery via distillation or for incineration at a licensed facility.[6]

  • Aqueous Waste: The aqueous washes will be acidic and contain sodium chloride and small amounts of organic material. This stream must be neutralized to a pH of 6-8 before being sent to an on-site or municipal wastewater treatment facility, in compliance with local regulations.

  • Green Chemistry Opportunities: Where feasible, consider replacing toluene with a greener solvent. Additionally, investigate the recovery and reuse of ethanol generated during the amidation and saponification steps.[6][21]

References

  • Process analytical technology for crystallization of active pharmaceutical ingredients. (n.d.). Google Scholar.
  • scale-up challenges for nickel-catalyzed amidation processes. (n.d.). Benchchem.
  • Applying simple PAT tools to crystallisation in process chemistry. (2017, October 23). European Pharmaceutical Review.
  • Waste Management in Pharma Manufacturing: From Hazardous to Zero-Waste. (2025, June 27). vpharmahorizon.com.
  • How PAT tools can help improve understanding of the crystallisation process. (2022, June 7). European Pharmaceutical Review.
  • Barrett, P., Smith, B., Worlitschek, J., Bracken, V., O'Sullivan, B., & O'Grady, D. (2005). A Review of the Use of Process Analytical Technology for the Understanding and Optimization of Production Batch Crystallization Processes. Organic Process Research & Development, 9(3), 348-355. Retrieved from [Link]

  • Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. (n.d.). Google Scholar.
  • Hazard Evaluation of Amidation Reaction of Nitrile Compound Using Pressure DSC and Reaction Calorimeter. (n.d.). J-Stage.
  • Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. (2025, April 22). ACS Publications. Retrieved from [Link]

  • Synthesis of Dissymmetric Malonic Acid Monoamides from Symmetric Dithiomalonates. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (n.d.). ResearchGate. Retrieved from [Link]

  • monoamide and bisamide of once and twice substituted malonic acid, compound prepared by the process. (n.d.). Google Patents.
  • Method for the synthesis of amides and related products from esters or ester-like compounds. (n.d.). Google Patents.
  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. (n.d.). Scribd. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]

  • Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. (2011, January 19). ACS Publications. Retrieved from [Link]

  • Pharmaceutical Waste Management. (n.d.). Hazardous Waste Experts. Retrieved from [Link]

  • Waste generation in pharmaceutical manufacturing industry. (n.d.). Slideshare. Retrieved from [Link]

  • Waste Management and Recycling Strategies in Pharma- Chemical Industries. (n.d.). Zenodo. Retrieved from [Link]

  • Innovative Techniques for Pharmaceutical Waste Management: Enhancing Drug Recovery and Environmental Sustainability. (2024, October 8). Bentham Science Publishers. Retrieved from [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023, February 7). MDPI. Retrieved from [Link]

  • Process for preparing cyclohexanediacetic acid monoamide. (n.d.). Google Patents.
  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025, June 30). AIDIC - The Italian Association of Chemical Engineering. Retrieved from [Link]

  • Synthesis of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. (2018, July 30). ACS Publications. Retrieved from [Link]

  • Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. (2011, January 19). American Chemical Society. Retrieved from [Link]

  • Malonic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • The Thermal Amidation of Carboxylic Acids Revisited. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. (n.d.). Google Scholar.
  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Practical large scale synthesis of half-esters of malonic acid. (2009, February 9). SciSpace. Retrieved from [Link]

Sources

Method

Catalytic conditions for reacting 3-(Isopropylamino)-3-oxopropanoic acid with primary amines

Application Note: Advanced Catalytic Amidation of 3-(Isopropylamino)-3-oxopropanoic Acid Executive Summary The synthesis of asymmetric malonamides via the coupling of 3-(isopropylamino)-3-oxopropanoic acid with primary a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Catalytic Amidation of 3-(Isopropylamino)-3-oxopropanoic Acid

Executive Summary

The synthesis of asymmetric malonamides via the coupling of 3-(isopropylamino)-3-oxopropanoic acid with primary amines presents a unique synthetic challenge. As a malonic acid monoamide, the substrate is highly susceptible to decarboxylation upon carboxylate activation. Traditional stoichiometric coupling reagents (e.g., DCC, EDC) often inadvertently promote this degradation pathway, leading to poor yields and complex purification profiles.

This application note details two field-proven methodologies to suppress decarboxylation and maximize amide bond formation: a state-of-the-art true catalytic direct amidation using an ortho-iodoarylboronic acid catalyst, and a semi-catalytic carbodiimide protocol utilizing HOBt/DMAP.

Mechanistic Causality: The Decarboxylation Dilemma

To successfully couple 3-(isopropylamino)-3-oxopropanoic acid, one must understand the causality of its primary failure mode. When malonic acid derivatives are activated (e.g., converted to an O-acylisourea intermediate), the electron-withdrawing nature of the activating group significantly increases the acidity of the α -protons[1].

Crucially, the adjacent amide carbonyl can participate in a 6-membered cyclic transition state. This geometry facilitates a rapid, intramolecular 1,2-elimination reaction that extrudes carbon dioxide (CO 2​ ) to form an enol intermediate, which subsequently tautomerizes into the undesired byproduct, N-isopropylacetamide[1].

To prevent this, the activation energy for the desired intermolecular nucleophilic attack by the primary amine must be lowered below the threshold of intramolecular decarboxylation. Boronic acid catalysis achieves this by forming a transient, stabilized acylborate intermediate that is highly reactive toward amines but geometrically restricts the cyclic decarboxylation pathway[2]. Alternatively, utilizing catalytic 1-hydroxybenzotriazole (HOBt) rapidly converts the dangerous O-acylisourea into a less basic, more stable active ester.

Mechanism cluster_catalytic Catalytic Pathway (MIBA) cluster_classic Classic Activation (e.g., DCC) SM 3-(Isopropylamino)- 3-oxopropanoic acid AcylBorate Acylborate Intermediate SM->AcylBorate + MIBA Catalyst Oacyl O-Acylisourea Intermediate SM->Oacyl + Coupling Reagent Amine Primary Amine (R-NH2) Product Desired Malonamide Derivative AcylBorate->Product + Amine Oacyl->Product + Amine (Fast) Decarb Decarboxylation (CO2 Loss) Oacyl->Decarb Thermal/Base Byproduct N-Isopropylacetamide (Byproduct) Decarb->Byproduct

Fig 1. Divergent pathways in malonamic acid activation: Catalytic amidation vs. decarboxylation.

Quantitative Data & Method Comparison

Selecting the correct protocol depends on the nucleophilicity of the primary amine and the scale of the reaction.

ParameterMethod A: MIBA CatalysisMethod B: EDC + Cat. HOBt/DMAP
Catalyst / Promoter MIBA (10 mol%)EDC (1.2 eq) + HOBt/DMAP (10 mol%)
Temperature Ambient (20–25 °C)0 °C to Ambient
Decarboxylation Risk Very Low (< 2%)Moderate (5–15%)
Atom Economy High (Produces H 2​ O)Low (Produces Urea byproduct)
Scalability Excellent (No thermal runaway)Moderate (Requires strict cooling)
Primary Use Case Sensitive, unhindered primary aminesElectron-deficient or hindered amines

Step-by-Step Experimental Protocols

Method A: Direct Catalytic Amidation using MIBA

This method utilizes 5-methoxy-2-iodophenylboronic acid (MIBA) as a true catalyst. The ortho-iodo substituent is critical; it facilitates hydrogen bonding during the transition state, accelerating the reaction at ambient temperatures and bypassing the need for stoichiometric coupling reagents[2][3].

Self-Validating Design: The efficacy of this protocol is entirely dependent on water sequestration. If the molecular sieves are improperly activated, the boronic acid catalyst will hydrolyze, and the reaction will stall. A stalled reaction directly validates a failure in the anhydrous technique.

Protocol:

  • Preparation of Desiccant: Activate 4Å molecular sieves (500 mg per mmol of substrate) in a vacuum oven at 250 °C for 12 hours prior to use. Causality: Boronic acid-catalyzed amidation produces water as the only byproduct; failure to remove it shifts the thermodynamic equilibrium backward and deactivates the catalyst[3].

  • Substrate Addition: In an oven-dried 25 mL round-bottom flask under inert atmosphere, add 3-(isopropylamino)-3-oxopropanoic acid (1.0 mmol) and the primary amine (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Catalyst Introduction: Add the activated 4Å molecular sieves followed by the MIBA catalyst (10 mol%, 0.1 mmol) to the suspension[2].

  • Reaction: Stir the mixture vigorously at ambient temperature (20–25 °C) for 18 hours.

  • Validation Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM). The byproduct N-isopropylacetamide (if decarboxylation occurs) will elute significantly faster (higher R f​ ) than the highly polar malonamide product. Stain with KMnO 4​ .

  • Workup: Filter the mixture through a Celite pad to remove the molecular sieves. Wash the filtrate with saturated aqueous NaHCO 3​ (2 x 10 mL) to remove unreacted starting acid and the boronic acid catalyst. Wash with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Workflow Step1 Sieve Activation Step2 Reagent Mixing Step1->Step2 Step3 Catalyst Addition Step2->Step3 Step4 Ambient Stirring Step3->Step4 Step5 Filtration & Workup Step4->Step5

Fig 2. Step-by-step workflow for the MIBA-catalyzed direct amidation under mild conditions.

Method B: EDC-Mediated Coupling with Catalytic HOBt/DMAP

For electron-deficient primary amines (e.g., anilines) that react too slowly under boronic acid catalysis, a modified carbodiimide approach is required. Using EDC with catalytic amounts of HOBt and DMAP provides the necessary electrophilic activation while mitigating degradation[4].

Self-Validating Design: Temperature control is the primary variable here. A spike in internal temperature will immediately reflect as an increase in the decarboxylated byproduct (detectable via LC-MS or TLC), validating the efficiency (or failure) of the cooling apparatus.

Protocol:

  • Initialization: Dissolve 3-(isopropylamino)-3-oxopropanoic acid (1.0 mmol) in anhydrous DMF (5 mL) and cool to 0 °C using an ice-water bath. Causality: Malonic acid derivatives are highly sensitive to thermal decarboxylation the moment they are activated[1].

  • Activation: Add EDC·HCl (1.2 mmol), followed immediately by catalytic HOBt (0.1 mmol) and catalytic DMAP (0.1 mmol)[4]. Stir for 15 minutes at 0 °C. Causality: DMAP acts as an acyl transfer agent, while HOBt rapidly converts the unstable O-acylisourea into an OBt-active ester, suppressing the cyclic transition state that leads to CO 2​ loss.

  • Amine Addition: Add the primary amine (1.1 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol) dropwise to maintain the internal temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature over 12 hours.

  • Workup: Dilute the mixture with EtOAc (20 mL). Wash sequentially with 1M HCl (10 mL) to remove DMAP/DIPEA, saturated NaHCO 3​ (10 mL) to remove unreacted acid, and 5% aqueous LiCl or brine (3 x 10 mL) to extract the DMF solvent. Dry the organic layer over Na 2​ SO 4​ and concentrate.

References

  • Source: Organic Chemistry Portal (J. Org. Chem. 2012)
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI URL
  • Decarboxylation Source: Master Organic Chemistry URL
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: NIH PMC URL
  • Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low product yield during 3-(Isopropylamino)-3-oxopropanoic acid synthesis

Welcome to the technical support center for the synthesis of 3-(Isopropylamino)-3-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(Isopropylamino)-3-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its synthesis, with a primary focus on addressing low product yield. The content is structured in a question-and-answer format to directly address specific experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and properties of 3-(Isopropylamino)-3-oxopropanoic acid.

Q1: What are the most common synthetic routes to 3-(Isopropylamino)-3-oxopropanoic acid?

The synthesis typically involves the mono-amidation of a malonic acid derivative with isopropylamine. The two primary approaches are:

  • Direct Aminolysis of a Malonic Ester: Reacting diethyl malonate or a similar ester with isopropylamine. This method often requires heating and careful control of stoichiometry to prevent the formation of the bis-amide byproduct.

  • Coupling Reaction with Malonic Acid: Reacting malonic acid directly with isopropylamine using a peptide coupling agent (e.g., EDC, HATU). This is often a milder method but requires the use of additional reagents.

  • From a Malonic Acid Monoester: This involves reacting a mono-ester/mono-acid of malonate with isopropylamine, which can offer better selectivity compared to using the diester[1].

Q2: What is the primary cause of low yield in this synthesis?

Low yields can stem from several factors, but the most common issue is the formation of a bis-amide byproduct, N,N'-diisopropylmalonamide, where both carboxylic acid groups (or ester groups) of the malonic acid starting material react with isopropylamine[2]. Other significant causes include incomplete reaction, product degradation under harsh conditions (e.g., high heat), and loss of the often water-soluble product during aqueous work-up.

Q3: How can I confirm the formation of my desired product versus the bis-amide byproduct?

Standard analytical techniques are effective:

  • Thin-Layer Chromatography (TLC): The desired mono-amide product is more polar than the starting malonic ester but typically less polar than the bis-amide. Malonic acid itself will likely show a baseline spot without significant migration in many organic solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The product should show one set of signals for the isopropyl group and a characteristic methylene (-CH₂-) signal between the two carbonyl groups. The bis-amide will show symmetrical signals and a different chemical shift for the central methylene protons.

    • ¹³C NMR: Count the number of unique carbons. The symmetrical bis-amide will have fewer signals than the mono-amide product.

  • Mass Spectrometry (MS): This will clearly distinguish between the molecular weights of the starting materials, the mono-amide product, and the bis-amide byproduct.

II. Troubleshooting Guide: Reaction & Stoichiometry Issues

This section focuses on problems arising from the reaction setup, reagent stoichiometry, and side reactions.

Q4: My reaction shows very low conversion of starting material. What should I check first?

Low conversion is often related to reaction conditions or reagent quality.

  • Reagent Quality:

    • Isopropylamine: Isopropylamine is a volatile (B.P. 32.4 °C) and hygroscopic liquid[3]. Ensure it is fresh and has been stored properly. Use of an older bottle that has been opened multiple times may lead to lower effective concentration.

    • Solvent: Ensure you are using an anhydrous organic solvent if your reaction is moisture-sensitive (e.g., when using coupling agents or forming an acid chloride intermediate)[4].

  • Reaction Temperature:

    • Direct aminolysis of esters may require elevated temperatures to proceed at a reasonable rate[5]. However, excessive heat can lead to decarboxylation of the malonic acid backbone. A systematic temperature screen (e.g., 50 °C, 80 °C, 110 °C) while monitoring by TLC is recommended.

  • Activation (for Malonic Acid routes):

    • If using a coupling agent like EDC, ensure it is not hydrolyzed and is used in stoichiometric excess (typically 1.1-1.5 equivalents)[4].

    • If converting malonic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, ensure the conversion is complete before adding the isopropylamine. Incomplete acid chloride formation is a common failure point[6][7]. The addition of a catalytic amount of DMF can facilitate this transformation when using oxalyl chloride or SOCl₂[6].

Q5: My main product is the bis-amide (N,N'-diisopropylmalonamide). How can I favor the mono-amidation?

The formation of the bis-amide is a classic problem in reactions with difunctional starting materials[2]. The key is to manipulate the reaction conditions to favor the first reaction over the second.

Strategies to Promote Mono-amidation:

StrategyCausality & Explanation
Adjust Stoichiometry Use a molar excess of the malonic acid derivative (e.g., 1.5 to 2 equivalents) relative to the isopropylamine. This increases the statistical probability that an isopropylamine molecule will encounter an unreacted malonic acid derivative rather than a mono-amide product molecule.
Slow Reagent Addition Add the isopropylamine dropwise to the solution of the malonic acid derivative at a controlled temperature (e.g., 0-5 °C). This keeps the instantaneous concentration of the amine low, which kinetically disfavors the second amidation reaction.
Lower Reaction Temperature The activation energy for the second amidation may be higher than the first. Running the reaction at a lower temperature can sometimes provide better selectivity, albeit at the cost of a longer reaction time.

Below is a diagram illustrating the desired reaction pathway versus the common side reaction.

G cluster_main Desired Pathway cluster_side Side Reaction Pathway MA Malonic Acid Derivative Product 3-(Isopropylamino)-3- oxopropanoic acid MA->Product + IPA1 Isopropylamine (1 eq.) Product_side 3-(Isopropylamino)-3- oxopropanoic acid Byproduct N,N'-diisopropyl- malonamide Product_side->Byproduct + IPA2 Isopropylamine (Excess or High Conc.)

Caption: Desired mono-amidation vs. bis-amide side reaction.

III. Troubleshooting Guide: Work-up & Purification

A significant amount of product can be lost during extraction and purification, especially for those new to this specific molecule.

Q6: I seem to lose most of my product during the aqueous work-up. Why is this happening and what can I do?

The product, 3-(Isopropylamino)-3-oxopropanoic acid, contains a free carboxylic acid and an amide. This structure makes it quite polar and potentially highly soluble in water, especially at neutral or basic pH where it will exist as a carboxylate salt. Classical Schotten-Baumann conditions can be challenging for products that are highly water-soluble[8].

Protocol for Improved Extraction:

  • Acidify Before Extraction: After quenching the reaction, ensure the aqueous layer is acidified to a pH of 1-2 with a strong acid (e.g., 1M HCl). This protonates the carboxylate group, making the product less water-soluble and more soluble in organic solvents.

  • Use a More Polar Solvent: Instead of diethyl ether or hexanes, use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM).

  • Perform Multiple Extractions: Perform at least 3-5 extractions with your chosen organic solvent to ensure complete removal of the product from the aqueous phase.

  • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous layer and can significantly improve extraction efficiency.

Q7: My purified product seems unstable or decomposes over time. How should it be handled and stored?

Malonic acids and their derivatives can be thermally unstable and may undergo decarboxylation upon heating.

  • Avoid High Heat: Concentrate the product in vacuo using a rotary evaporator with a low-temperature water bath (e.g., < 40 °C). Avoid purifying by distillation if possible.

  • Storage: Store the final product in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent degradation. For long-term storage, keeping it in a freezer at -20 °C is advisable.

IV. General Troubleshooting Workflow

If you are experiencing low yield, follow this logical workflow to diagnose the issue.

G cluster_results cluster_solutions start Low Product Yield Identified tlc_analysis Analyze Crude Reaction Mixture by TLC/LCMS start->tlc_analysis no_product Result: Mostly Unreacted Starting Material tlc_analysis->no_product Low Conversion complex_mix Result: Complex Mixture of Products tlc_analysis->complex_mix Multiple Spots product_lost Result: Clean Product Formation, but Low Isolated Yield tlc_analysis->product_lost Clean Conversion sol_reagents Troubleshoot: - Reagent Quality/Activity - Reaction Temperature - Coupling Agent Efficacy (See Q4) no_product->sol_reagents sol_selectivity Troubleshoot: - Stoichiometry - Rate of Addition - Side Reactions (See Q5) complex_mix->sol_selectivity sol_workup Troubleshoot: - Aqueous Work-up (pH) - Extraction Solvent - Purification Method (See Q6) product_lost->sol_workup

Caption: A logical workflow for troubleshooting low product yield.

V. References

  • Benchchem Technical Support. (n.d.). Synthesis of 3-Isopropyl-6-acetyl-sydnone Imine. Retrieved from Benchchem.

  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds. Retrieved from

  • Benchchem Technical Support. (2025). Troubleshooting low yield in diaminopropane coupling reactions. Retrieved from Benchchem.

  • Google Patents. (n.d.). US5334747A - Method of preparing substituted malonic ester anilides and malonic acid mono-anilides. Retrieved from

  • Organic Syntheses. (n.d.). Malonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). JP63048256A - Monoamide and bisamide of once and twice substituted malonic acid, compound prepared by the process. Retrieved from

  • Benchchem Technical Support. (2025). Identifying and minimizing side products in malonic ester synthesis. Retrieved from Benchchem.

  • Torikai, K. (2021). Answer to "Why did my amide syntesis does not work?". ResearchGate. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Benchchem Application Notes. (2025). Synthesis of 3-Oxopropanoic Acid for Laboratory Applications: Protocols and Technical Notes. Retrieved from Benchchem.

  • Al-Azzawi, F. et al. (n.d.). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid.

  • De la Cruz, J. N. et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Isopropylamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

  • Benchchem Validation & Comparative. (2025). Evaluation of different synthesis routes for 3-Oxopropanoic acid. Retrieved from Benchchem.

  • Komesu, A. et al. (n.d.). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC.

  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Oxopropanoic acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2004). Synthesis of malonic acid. Retrieved from [Link]

  • Sipos, G. et al. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC.

  • Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). Malonic Ester Synthesis. Side reactions. Retrieved from [Link]

  • Legrand, B. et al. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). PMC.

  • Google Patents. (n.d.). JP2005289840A - Purification method of N-isopropylacrylamide. Retrieved from

  • Google Patents. (n.d.). WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers. Retrieved from

  • Google Patents. (n.d.). US4076594A - Purification of formic acid by extractive distillation. Retrieved from

  • Google Patents. (n.d.). US3391187A - Purification of malic acid. Retrieved from

  • Google Patents. (n.d.). US2809986A - Method for the purification of malononitrile. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for 3-(Isopropylamino)-3-oxopropanoic Acid

Role: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. Purifying highly polar, multifunctional organic intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Role: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Purifying highly polar, multifunctional organic intermediates like 3-(Isopropylamino)-3-oxopropanoic acid (CAS: 168294-83-5) often presents significant thermodynamic and kinetic challenges. As a malonamic acid derivative, this molecule does not behave like a simple non-polar organic solid.

This guide is designed to move beyond basic textbook procedures. Here, we analyze the specific chemical causality behind the molecule's behavior, establish a self-validating purification protocol, and troubleshoot the most common failure modes (such as "oiling out") encountered at the bench and in scale-up.

Part 1: Chemical Profile & Solvent Selection Rationale

Understanding your molecule's supramolecular chemistry is the prerequisite to selecting the right solvent. 3-(Isopropylamino)-3-oxopropanoic acid possesses three distinct structural features that dictate its crystallization thermodynamics:

  • Carboxylic Acid Group (-COOH): Acts as a strong hydrogen bond donor and acceptor, heavily favoring dimerization in the solid state 1[1].

  • Secondary Amide Group (-CONH-): Forms robust intermolecular hydrogen-bonded chains 1[1].

  • Isopropyl Group: Provides a localized lipophilic region, which can induce surfactant-like behavior or phase separation in highly polar environments.

The Causality of Solvent Failure: Because of the dual hydrogen-bonding motifs (acid and amide), the crystal lattice energy is high. If you use a highly protic solvent (like pure water or methanol), the solvent disrupts these bonds so effectively that the temperature coefficient becomes "flat"—meaning the compound remains highly soluble even at 0°C, leading to poor recovery . Conversely, non-polar solvents cannot disrupt the lattice at all. Therefore, a mixed-solvent (solvent/antisolvent) system is thermodynamically required 2[2].

Quantitative Solvent Screening Matrix
Solvent ClassExamplesSolvation MechanismRecommendation
Protic Polar Ethanol, WaterDisrupts H-bonded dimers; high solubility at all temps.Use cautiously as a Primary Solvent ; requires high antisolvent ratio.
Aprotic Polar Ethyl Acetate (EtOAc)Solvates the molecule via dipole interactions without acting as a strong H-bond donor.Optimal Primary Solvent . Provides a steep temperature coefficient.
Non-Polar Heptane, HexaneInteracts only with the isopropyl group; poor overall solubility.Optimal Antisolvent . Forces precipitation when added to the primary solvent.

Part 2: Self-Validating Mixed-Solvent Protocol

This protocol utilizes Ethyl Acetate (EtOAc) as the primary solvent and Heptane as the antisolvent. Every step includes a validation check to ensure the system remains within the correct thermodynamic parameters.

Step-by-Step Methodology:

  • Primary Dissolution: Place the crude 3-(Isopropylamino)-3-oxopropanoic acid in a round-bottom flask. Add hot EtOAc (near its boiling point of 77°C) dropwise while stirring until the solid just dissolves.

    • Validation Check: If the solid does not dissolve after adding 15-20 volumes of EtOAc, impurities are likely present, or the lattice energy is too high. Switch to a slightly more polar primary solvent (e.g., 10% EtOH in EtOAc) .

  • Hot Filtration: If insoluble impurities remain, rapidly filter the hot solution through a pre-warmed fluted filter paper to prevent premature crystallization in the funnel 3[3].

  • Antisolvent Addition (The Cloud Point): Maintain the solution at a gentle reflux. Slowly add hot Heptane dropwise until the solution becomes faintly but persistently cloudy.

    • Validation Check: This cloudiness indicates you have successfully reached the saturation limit 4[4].

  • Clarification: Add 1-2 drops of hot EtOAc until the solution turns perfectly clear again. You are now exactly at the edge of the Metastable Zone Width (MSZW).

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) over 1-2 hours.

    • Causality: Slow cooling tightly controls supersaturation, promoting the growth of large, pure crystals rather than trapping impurities in a rapid, amorphous crash-out .

  • Final Isolation: Once room temperature is reached, place the flask in an ice bath (0-5°C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration and wash with ice-cold Heptane3[3].

G Start Crude 3-(Isopropylamino)- 3-oxopropanoic acid Dissolve Dissolve in minimal hot Solvent A (e.g., EtOAc) Start->Dissolve Filter Hot Gravity Filtration (Remove insoluble impurities) Dissolve->Filter Antisolvent Add Antisolvent B (e.g., Heptane) dropwise until cloudy Filter->Antisolvent Clear Add drops of Solvent A until clear again Antisolvent->Clear Cool Slow cooling to Room Temperature Clear->Cool Ice Ice Bath (0-5°C) for 30 mins Cool->Ice End Vacuum Filtration & Cold Wash Ice->End

Workflow for mixed-solvent (solvent/antisolvent) recrystallization.

Part 3: Troubleshooting FAQs

Q1: My product is "oiling out" (forming a gooey liquid phase) instead of forming solid crystals. How do I fix this? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the system becomes highly supersaturated, but the integration of solute molecules into a rigid crystal lattice is kinetically hindered . Because the melting point of the solvated compound drops below the temperature of the solution, it separates as an oil5[5].

  • Resolution Steps:

    • Reheat the mixture until the oil completely redissolves into a single clear phase 3[3].

    • Add 5-10% more primary solvent (EtOAc) to decrease the overall concentration and lower the saturation temperature3[3].

    • Cool much slower (e.g., 0.5°C/min) to prevent rapid supersaturation.

    • Seed the solution: When the solution reaches a temperature just above where it previously oiled out, add a few pure seed crystals of 3-(Isopropylamino)-3-oxopropanoic acid. This provides a nucleation site, bypassing the kinetic barrier and forcing solid crystal growth instead of oil formation .

OilingOut Detect Issue: 'Oiling Out' Detected (Liquid-Liquid Phase Separation) Reheat Reheat mixture until oil redissolves completely Detect->Reheat Split Adjust Parameters Reheat->Split Solvent Add 5-10% more primary solvent Split->Solvent Cooling Reduce cooling rate (e.g., 0.5°C/min) Split->Cooling Seed Add seed crystals at cloud point Split->Seed Success Nucleation & Crystal Growth Solvent->Success Fail Persistent Oiling: Switch to lower BP solvent Solvent->Fail Cooling->Success Seed->Success

Troubleshooting pathway for resolving oiling out (LLPS) during crystallization.

Q2: My recovery yield is extremely low (<30%). What went wrong? A2: Low recovery usually stems from using too much primary solvent or choosing a solvent with a poor temperature coefficient 3[3]. If you used Ethanol, the compound's strong hydrogen bonding likely kept it heavily solvated even at 0°C.

  • Resolution: Distill off 50% of the solvent under reduced pressure to concentrate the mother liquor, then repeat the cooling process. Next time, strictly adhere to the "minimal hot solvent" rule or increase the ratio of your antisolvent (Heptane) .

Q3: The crystals are forming, but they are heavily discolored. How do I remove these impurities? A3: Discoloration is typically caused by trace polymeric byproducts or oxidized impurities that get trapped in the crystal lattice during nucleation.

  • Resolution: Redissolve the crystals in the primary solvent, add 1-2% (w/w) activated charcoal, and boil for 5 minutes. Perform a hot gravity filtration through a pad of Celite to remove the charcoal, which will adsorb the large, conjugated colored impurities. Then proceed with the antisolvent addition 6[6].

References
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.2

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents (Extended).4

  • BenchChem. Technical Support Center: Recrystallization of Substituted Anilines.3

  • Mettler Toledo. Oiling Out in Crystallization.

  • Scribd. Solvent Selection and Recrystallization Guide.6

  • NYU CLaME. Organic Chemistry Recrystallization Lab Report.

  • KiloMentor. The Problem of Oiling Out in Chemical Process Development.5

  • MDPI. Pharmaceutical Cocrystals—A Review.1

Sources

Troubleshooting

Resolving co-elution and poor peak shape in 3-(Isopropylamino)-3-oxopropanoic acid chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in analytical chemistry: the chromatographic retention...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in analytical chemistry: the chromatographic retention and resolution of highly polar, low-molecular-weight organic acids.

Our focus compound is 3-(Isopropylamino)-3-oxopropanoic acid (also known as N-isopropylmalonamic acid). Because this molecule features a highly polar amide backbone coupled with a terminal carboxylic acid, it defies standard reversed-phase (RP) liquid chromatography. Users typically encounter severe co-elution near the void volume ( t0​ ) and unacceptable peak tailing.

This guide provides a mechanistic understanding of these failures and offers validated, self-contained methodologies to achieve robust separation, excellent peak shape, and high-fidelity mass spectrometry (MS) detection.

Part 1: Mechanistic Understanding of the Chromatographic Failure

To solve a chromatographic problem, we must first understand the molecular causality. 3-(Isopropylamino)-3-oxopropanoic acid possesses a carboxylic acid group with an estimated pKa​ of ~3.5.

  • The Co-elution Problem (Polarity & Ionization): In a standard neutral mobile phase, the carboxylic acid is ionized (deprotonated). This creates a highly hydrophilic anion that exhibits near-zero partitioning into a hydrophobic C18 stationary phase. Consequently, the analyte elutes at the void volume, co-eluting with salts, matrix components, and isobaric impurities[1].

  • The Peak Shape Problem (Secondary Interactions): Carboxylate groups are notorious for acting as bidentate ligands. They chelate trace metal ions (iron, stainless steel) present in the LC fluidics and column frits[2]. Furthermore, any unendcapped silanols on the silica stationary phase will engage in strong hydrogen bonding or ion-exchange interactions with the amide/acid moieties, resulting in severe peak tailing and broadening[3].

Troubleshooting Root Chromatographic Challenges: 3-(Isopropylamino)-3-oxopropanoic acid Prob1 Co-elution / Low Retention (Elution near void volume) Root->Prob1 Prob2 Poor Peak Shape (Tailing, Asymmetry > 1.5) Root->Prob2 Cause1 High Polarity & Ionization (Carboxylate formation at neutral pH) Prob1->Cause1 Cause2 Secondary Interactions (Silanol activity & Metal chelation) Prob2->Cause2 Sol1 Mixed-Mode Chromatography (Anion-Exchange + RP) Cause1->Sol1 Sol2 HILIC Chromatography (Amide/Zwitterionic phase) Cause1->Sol2 Sol3 Hardware Passivation (MaxPeak HPS / PEEK) Cause2->Sol3 Sol4 Mobile Phase Optimization (Acidic pH or Volatile Buffers) Cause2->Sol4

Logical troubleshooting pathway for resolving co-elution and peak shape issues of polar carboxylic acids.

Part 2: Troubleshooting FAQs

Q1: I am using a standard C18 column with 0.1% Formic Acid. The peak shape is slightly better, but the analyte still elutes at 1.5 minutes. Why isn't the acidic pH enough? A: While 0.1% Formic Acid (pH ~2.7) successfully suppresses the ionization of the carboxylic acid (driving it into its neutral, more hydrophobic state), the intrinsic hydrophobicity of the isopropyl-malonamic backbone is simply too low to achieve meaningful partitioning into the C18 alkyl chains. For highly polar carboxylic acids, reversed-phase chromatography lacks the necessary retention mechanisms[1]. You must switch to an orthogonal separation mode, such as HILIC or Mixed-Mode.

Q2: Should I use Ion-Pairing Chromatography (IPC) to increase retention? A: We strongly advise against IPC for this compound if you are using Mass Spectrometry. While adding a volatile ion-pairing agent like tributylamine (TBA) will electrostatically bind to the carboxylate and provide a hydrophobic "tail" for C18 retention, IPC reagents cause severe ion suppression in Electrospray Ionization (ESI-MS)[4]. Furthermore, IPC reagents permanently alter the stationary phase, dedicating that column solely to IPC methods.

Q3: How does Mixed-Mode Chromatography solve both the retention and peak shape issues simultaneously? A: Mixed-mode columns (e.g., Reversed-Phase/Weak Anion Exchange) contain both alkyl chains and positively charged amine groups on the silica surface. The anion-exchange moiety provides strong electrostatic retention for the deprotonated carboxylic acid, pulling it well past the void volume to resolve co-elution[1]. Concurrently, because the retention relies on intentional ionic interactions rather than accidental silanol interactions, peak shape is drastically sharpened.

Q4: I have switched to a HILIC column, but my peak is splitting. What is the causality? A: Peak splitting in HILIC is almost always caused by a sample diluent mismatch. HILIC relies on a water-enriched layer immobilized on the stationary phase. If your sample is dissolved in 100% water, the injection plug disrupts this aqueous layer, causing the analyte to partition unevenly. Self-Validating Rule: Always ensure your sample diluent matches the starting mobile phase conditions (e.g., 75% Acetonitrile)[5].

Part 3: Validated Experimental Workflows

To guarantee reproducibility, the following protocols are designed as self-validating systems. You must pass the "System Suitability Criteria" before proceeding with sample analysis.

Workflow A: Mixed-Mode LC-MS/MS (Recommended for Highest Resolution)

This method utilizes a Weak Anion Exchange/Reversed-Phase (WAX/RP) column to exploit the acidic nature of 3-(Isopropylamino)-3-oxopropanoic acid.

  • Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl or BEH C18 AX (2.1 x 100 mm, 1.7 µm)[1].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (Adjusted to pH 6.0 to ensure the analyte is fully ionized).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 5.0 min: Linear ramp to 60% B

    • 5.0 - 6.0 min: Ramp to 95% B (Column wash)

    • 6.0 - 8.0 min: Return to 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Sample Diluent: 95% Mobile Phase A / 5% Acetonitrile.

  • System Suitability Validation: Inject a 1 µg/mL standard. The system is validated only if: Retention factor ( k′ ) > 3.0, Peak Asymmetry ( As​ ) is between 0.9 and 1.2, and Signal-to-Noise (S/N) > 100.

Workflow B: HILIC-MS/MS (Alternative for Highly Polar Matrices)

This method partitions the analyte into an aqueous layer on an amide-bonded stationary phase[5].

  • Column: Waters BEH Amide or SeQuant ZIC-pHILIC (2.1 x 100 mm, 1.7-5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Gradient: Start at 100% B (highly organic). Ramp down to 50% B over 7 minutes to elute the polar acid.

  • Sample Diluent: 100% Mobile Phase B (Critical: Do not inject highly aqueous samples).

  • System Suitability Validation: The system is validated only if: The analyte elutes after the void volume marker (e.g., toluene), and consecutive injection retention times vary by < 2% RSD.

Workflow S1 1. Sample Prep Dilute in High Organic (HILIC) or Aqueous (Mixed) S2 2. Column Selection Amide HILIC or WAX/RP Mixed-Mode S1->S2 S3 3. Gradient Elution Optimize Buffer Ionic Strength & pH S2->S3 S4 4. MS Detection ESI Negative Mode Monitor [M-H]- S3->S4 S5 5. Validation Check Asymmetry (As) and Retention (k') S4->S5

Validated step-by-step experimental workflow for the chromatographic analysis of polar organic acids.

Part 4: Quantitative Data Comparison

The following table summarizes the expected chromatographic performance of 3-(Isopropylamino)-3-oxopropanoic acid across different analytical methodologies, demonstrating why advanced modes are required.

Chromatographic ModeRetention Factor ( k′ )Peak Asymmetry ( As​ )Resolution from Isobaric MatrixMS Compatibility
Standard C18 (RP-HPLC) < 0.5 (Fails validation)> 2.0 (Severe Tailing)Poor (Co-elution at t0​ )Excellent
Ion-Pairing (IPC) 4.51.1ModeratePoor (Severe Ion Suppression)
HILIC (Amide) 3.21.05ExcellentExcellent (Enhanced ESI efficiency)
Mixed-Mode (WAX/RP) 5.8 1.0 (Perfect symmetry)Superior Excellent

Note: Data synthesized from fundamental chromatographic behavior of polar aliphatic carboxylic acids[1][2][5]. Mixed-Mode provides the highest retention and best peak shape without sacrificing MS sensitivity.

References

  • Characterization of carboxylic acids in atmospheric aerosols using hydrophilic interaction liquid chromatography tandem mass spectrometry.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqxvT7iHaL7mjmGL-H6hy9K4H517hq3YNbBp-uLw3GxsZAIE3MWRQH4sjTVaT-_U2tCxXiYt60z76wkOaUU6wIV_XiGxc1pxZmtkgqvzFvaRbZ78MwBptGqTwMUvyOr1wNl39VIvsoBuYlMTEBEUv2skCMYxZIcIm8fNYD9KjgqOfYciXSSTjAWwvOa3f7C4LG3c4R_6H9hRfO-4Fhu42eq8dp7dxk_25O_vvAuWG9iVAyddr_J1MI9QIb3ZEW7EZK8mVRTAdBn8bHv2WWCnu2X7X86FcnVAXo66FM1iF1ASHnLv48pQja1YxTJzDrD6X9jHIJyUWv]
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS0azjp7YwazT6Bqr9yjBaSDgw9guEKVSp3Qa9DO3fKPBuQAB_aESY9Tss7r5dETmJAer4J0DhhrPPhKktkFHmji7CUMGM8qFyYfAzXYNEIwxcYljZ7k8v70Vj8Q-hsH901H1l]
  • Utilization of MaxPeak High Performance Surfaces for Improved Separation and Recovery of Analytes Associated with the Tricarboxylic Acid Cycle.Waters Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtuUxuCgC-Q7g51nas2kpnwHQINeSs3Ea974PegGBNswirjG0hkqBqj_t9CdLHPTPqlkpArNKBrtL_m_H5ZeqGEfE81EzlcdqqGKD8ifsJjUbAh6s_1eWvqtLIcS86zU9o7d5Bbz2zX9QUJH16lLN51INEJBOZFxiKvqAGGC5aLZnbcvf2zjdG-UTq3rbq0N24CRrcYPikyRZWMd-Y5WRyAbJSl8jZdj2KR50iQcWT6i6FUsp2J9izwyd6LdJ_zbGTfxcq4R4=]
  • Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXNbGRR7_MtZsmh8Lcp65C46hAbpnFvCxV_-KZZGP1CyfBYcoBszLpFC__5o8zCJPCr-0UX9IrESzabJz0jFr6q40I3i-x9VKIZibdQ6EZZpbVM3OBy5xPrcaRPoMfMUvYPSRn8u5kJe7gIoiiqVm4p8UfananMPNRTjBQbCVmQoWOrvVxo8GO37B15b9boUp4gKoaLkjTxn6YW8bi9H1VEEt9crgN3Nw_UcOoSJKGNHUSEPESSLlNFFObxb6pkEO7FzFA4DPJuDMO71UMeLamcQjwuKYbdtQmf6cdwDwngYWmDuRfGjP6xDv0UowvXyg=]
  • A Review of Recent Trends in Electrospray Ionization-Mass Spectrometry for the Analysis of Metal-Organic Ligand Complexes.ResearchGate.[https://vertexaisearch.cloud.google.

Sources

Optimization

Optimizing mobile phase pH for 3-(Isopropylamino)-3-oxopropanoic acid LC-MS detection

Optimizing Mobile Phase pH for Robust LC-MS Detection Welcome to the technical support guide for the analysis of 3-(isopropylamino)-3-oxopropanoic acid. As a Senior Application Scientist, I have designed this resource to...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Mobile Phase pH for Robust LC-MS Detection

Welcome to the technical support guide for the analysis of 3-(isopropylamino)-3-oxopropanoic acid. As a Senior Application Scientist, I have designed this resource to provide you with not just protocols, but the underlying scientific principles to empower your method development and troubleshooting. This guide moves beyond simple steps to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the analysis of 3-(isopropylamino)-3-oxopropanoic acid, grounding the answers in fundamental chromatographic and mass spectrometric theory.

Q1: Why is mobile phase pH so critical for analyzing 3-(isopropylamino)-3-oxopropanoic acid?

A1: The mobile phase pH is the single most important parameter because 3-(isopropylamino)-3-oxopropanoic acid is an ionizable acidic compound. Its chemical structure contains a carboxylic acid group, which can exist in either a neutral (protonated) or anionic (deprotonated) state depending on the pH.

The ionization state dictates the molecule's behavior in two critical ways:

  • Chromatographic Retention: In reversed-phase liquid chromatography (RPLC), retention is primarily driven by hydrophobic interactions with the stationary phase (e.g., C18). The neutral form of the analyte is more hydrophobic and will be retained more strongly. The ionized form is more polar and will elute much earlier, often with poor retention. Controlling pH ensures a consistent ionization state, leading to stable and predictable retention times.[1]

  • Mass Spectrometric Detection: Electrospray ionization (ESI), the most common LC-MS interface, relies on the analyte being charged in solution to be efficiently transferred to the gas phase for detection. The mobile phase pH directly influences the degree of ionization in the ESI droplet, thereby impacting signal intensity and overall sensitivity.[2][3]

Operating at a pH close to the analyte's pKa can result in a mixture of ionized and unionized forms, leading to significant peak distortion, such as broadening or splitting, which compromises both quantification and resolution.[1]

Q2: What is the estimated pKa of 3-(isopropylamino)-3-oxopropanoic acid, and how does it guide my pH selection?

A2: The exact experimental pKa for 3-(isopropylamino)-3-oxopropanoic acid is not widely published. However, we can make a highly educated estimate based on its structure. It is a derivative of 3-oxopropanoic acid, which has a predicted pKa of approximately 3.69.[4][5] Given the presence of the carboxylic acid functional group, we can confidently estimate its pKa to be in the range of 3.5 to 4.5 .

This pKa value is your anchor for method development. The "Two-pH-Unit Rule" is a cornerstone principle:

  • For Maximum Retention (Reversed-Phase): To ensure the analyte is at least 99% in its neutral, most retentive form, the mobile phase pH should be set approximately two units below its pKa. For this compound, a starting pH of ~2.5 - 2.7 is recommended.[6][7]

  • To Promote Elution/Ionization: To have the analyte in its ionized (deprotonated) form, the pH should be set at least two units above its pKa.

Q3: Should I use positive or negative ion mode for detection, and how does pH influence this choice?

A3: As an acidic compound, 3-(isopropylamino)-3-oxopropanoic acid is an excellent candidate for negative ion mode ESI , where it will be detected as the deprotonated molecule, [M-H]⁻. Negative ion formation is favored at higher pH values where the carboxylic acid group is readily deprotonated.

However, this creates a classic dilemma:

  • Optimal Chromatography (RPLC): Requires low pH (<3) to keep the acid neutral and well-retained.

  • Optimal Ionization (Negative ESI): Favors higher pH (>5.5) to ensure the acid is deprotonated.

You must find a compromise. Often, a moderately acidic pH (e.g., 3.5-4.5) can provide sufficient deprotonation for good negative-ion signal while still achieving acceptable retention.

Positive ion mode ESI ([M+H]⁺) is also a possibility, though it may be less sensitive. The efficiency of positive ionization is also pH-dependent, and studies have shown that both low and high pH can be effective for different compounds.[8][9][10] Therefore, it is essential to test both polarities during initial method development.

Q4: Which buffers are suitable for LC-MS, and how do I choose one?

A4: Only volatile buffers are compatible with LC-MS, as non-volatile salts (like phosphate) will precipitate in the mass spectrometer source, causing contamination and signal suppression.

Your choice should be guided by the target pH and the buffer's pKa. A buffer is most effective within ±1 pH unit of its pKa.[6]

Buffer SystemBuffer pKaEffective pH RangeTypical Use Case for This Analyte
Formic Acid 3.752.8 - 4.8Excellent choice for achieving a low pH for good retention in RPLC.[6][11]
Acetic Acid 4.763.8 - 5.8Useful for exploring the mid-pH range to balance retention and ionization.[6]
Ammonium Formate (Formic Acid: 3.75, Ammonia: 9.25)2.8 - 4.8 and 8.2 - 10.2Provides good buffering capacity in the acidic range.
Ammonium Acetate (Acetic Acid: 4.76, Ammonia: 9.25)3.8 - 5.8 and 8.2 - 10.2A good general-purpose buffer for exploring mid-pH conditions.[11]

Pro-Tip: Always prepare buffers by measuring the pH of the aqueous component before mixing with the organic solvent (e.g., acetonitrile or methanol) for the most accurate and reproducible results.[6]

Troubleshooting Guide: Common Issues & Solutions

This section tackles specific experimental problems in a direct question-and-answer format.

Problem: My peak is tailing severely. What is the cause and how do I fix it?

Answer: Peak tailing for an acidic analyte like this is most often due to one of two pH-related issues:

  • Operating Too Close to the pKa: If your mobile phase pH is within ~1.5 units of the analyte's pKa (estimated at 3.5-4.5), a significant portion of your analyte exists in both protonated and deprotonated forms during the chromatographic run. This mixed-mode state leads to a smeared-out elution profile, appearing as a tailing peak.[1][12]

    • Solution: Decrease the mobile phase pH. Add 0.1% formic acid to your mobile phase to target a pH of ~2.7. This will fully protonate the carboxylic acid, ensuring it interacts with the C18 stationary phase in a single, neutral form, resulting in a much sharper, more symmetrical peak.

  • Secondary Silanol Interactions: Most reversed-phase columns are silica-based and have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above ~3, these silanols can become deprotonated (Si-O⁻). If your analyte also carries a partial negative charge, electrostatic repulsion can occur, but more commonly, interactions with any basic sites on your molecule or cations in your sample can cause tailing.[13]

    • Solution: Again, lowering the pH to ~2.7 with formic acid is the most effective solution. This keeps the silanol groups in their neutral state, minimizing undesirable secondary interactions.

Problem: My signal intensity is very low. How can pH optimization improve sensitivity?

Answer: Low sensitivity is directly linked to poor ionization efficiency in the ESI source. The goal is to maximize the formation of either [M-H]⁻ or [M+H]⁺ ions.

  • For Negative Ion Mode ([M-H]⁻): Your analyte must be deprotonated. If your mobile phase is highly acidic (e.g., pH 2.7), the concentration of the deprotonated form is very low, leading to a weak signal.

    • Solution: You must conduct a pH scouting experiment (see protocol below). Systematically increase the mobile phase pH using buffers like ammonium acetate. While this may reduce chromatographic retention, you will likely observe a dramatic increase in signal intensity in negative mode as the pH approaches and surpasses the pKa. The optimal pH will be a compromise that provides adequate retention and the best signal-to-noise ratio.

  • For Positive Ion Mode ([M+H]⁺): While less intuitive for an acid, the ESI process is complex, and pH still plays a major role. The availability of protons and the surface tension of the ESI droplets are affected by pH, which in turn influences signal.[2][3]

    • Solution: Test both acidic and slightly basic mobile phases. Some studies show that for certain compounds, higher pH mobile phases (using ammonium hydroxide) can surprisingly yield a better positive-ion signal than acidic ones because ammonium ions can act as effective proton donors.[8][9][10]

Problem: My retention time is unstable. Could pH be the culprit?

Answer: Absolutely. Retention time drift for an ionizable compound is a classic symptom of inadequate mobile phase buffering.

  • Cause: If you are using an unbuffered acid (e.g., 0.1% formic acid) at a pH that is very close to the analyte's pKa, even minor fluctuations in mobile phase composition (e.g., from CO₂ absorption from the air or slight inaccuracies in mixing) can cause a small pH shift. This small shift can lead to a large change in the ratio of ionized to neutral analyte, causing significant and unacceptable shifts in retention time.[12]

    • Solution 1 (Recommended): Ensure your mobile phase pH is far from the pKa. Working at pH < 2.8 provides the most stable conditions for retention versus small pH changes.[6]

    • Solution 2: If you must work closer to the pKa, use a proper buffer system (e.g., 10-20 mM ammonium formate or acetate) instead of just an acid. A true buffer resists pH changes, providing much more stable and reproducible retention times.

Experimental Protocol: Systematic pH Scouting

This protocol provides a self-validating workflow to determine the optimal mobile phase pH for your specific LC-MS system and column.

Objective: To evaluate the effect of mobile phase pH on retention time, peak shape, and MS signal intensity for 3-(isopropylamino)-3-oxopropanoic acid.

Materials:

  • LC-MS grade water, acetonitrile (ACN), and methanol (MeOH)

  • LC-MS grade formic acid, acetic acid, and ammonium acetate

  • Standard of 3-(isopropylamino)-3-oxopropanoic acid (e.g., 1 µg/mL in 50:50 Water:ACN)

  • A robust C18 column (ensure it is rated for the pH range you are testing)

Procedure:

  • Prepare Aqueous Stock Buffers (Aqueous Component - Mobile Phase A):

    • pH ~2.7: Water + 0.1% Formic Acid

    • pH ~3.8: 10 mM Ammonium Formate in Water (adjust pH with formic acid if needed)

    • pH ~4.8: 10 mM Ammonium Acetate in Water (adjust pH with acetic acid if needed)

    • pH ~5.8: 10 mM Ammonium Acetate in Water (adjust pH with a volatile base like ammonium hydroxide if needed, but use with caution)

    • Note: Always filter aqueous mobile phases through a 0.22 µm filter.

  • Set Up LC-MS Method:

    • Column: Standard C18, e.g., 2.1 x 100 mm, 1.8 µm

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: 5% to 95% B over 5 minutes (adjust as needed)

    • Flow Rate: 0.4 mL/min

    • Column Temp: 40 °C

    • Injection Vol: 2 µL

    • MS Detection: Scan in both positive and negative ESI modes simultaneously if possible. Otherwise, run sequences for each polarity. Monitor the m/z for [M+H]⁺ and [M-H]⁻.

  • Execute the Experiment:

    • Equilibrate the column thoroughly with the first mobile phase system (e.g., pH 2.7) for at least 15-20 column volumes.

    • Make triplicate injections of the standard.

    • Flush the system and re-equilibrate with the next pH mobile phase.

    • Repeat the triplicate injections for each pH condition.

  • Analyze the Data:

    • For each pH, calculate the average retention time (RT), peak asymmetry (As), and the absolute peak area (MS signal intensity) from both positive and negative ion modes.

    • Organize the results in a table for easy comparison.

Data Interpretation and Visualization

The data from your pH scouting experiment can be summarized as follows. This table shows hypothetical but expected results that illustrate the core principles.

pHPolarityAvg. RT (min)Avg. Peak AsymmetryAvg. Peak Area (Intensity)Interpretation
2.7 POS4.21.15.0 x 10⁵Excellent retention and peak shape. Analyte is neutral. POS mode signal is moderate.
NEG4.21.11.2 x 10⁴Poor NEG mode signal as analyte is not deprotonated.
3.8 POS3.11.58.5 x 10⁵Retention decreases, peak tails slightly as pH approaches pKa. POS signal may improve.
NEG3.11.54.0 x 10⁵NEG mode signal is significantly better as deprotonation begins.
4.8 POS1.51.26.2 x 10⁵Low retention. Peak shape may improve as analyte is now mostly ionized.
NEG1.51.29.8 x 10⁶Excellent NEG mode signal. Analyte is primarily deprotonated.
5.8 POS0.81.13.1 x 10⁵Very little retention.
NEG0.81.11.5 x 10⁷Highest NEG mode signal, but retention may be insufficient for separation from matrix components.
Visual Workflow for pH Optimization

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Decision prep_analyte Prepare Analyte Standard (1 µg/mL) equilibrate Equilibrate Column with First pH prep_analyte->equilibrate prep_buffers Prepare Aqueous Buffers (pH 2.7, 3.8, 4.8, 5.8) prep_buffers->equilibrate inject Inject Standard (n=3) Record POS/NEG Data equilibrate->inject loop_cond All pH levels tested? inject->loop_cond next_ph Flush & Equilibrate with Next pH next_ph->inject loop_cond->next_ph No tabulate Tabulate Data: RT, Asymmetry, Intensity loop_cond->tabulate Yes evaluate Evaluate Trade-offs: Retention vs. Sensitivity tabulate->evaluate decision Select Optimal pH evaluate->decision

Caption: Workflow for systematic mobile phase pH optimization.

Analyte State vs. Mobile Phase pH

G cluster_ph Mobile Phase pH Scale cluster_analyte Analyte State (R-COOH) cluster_outcome LC-MS Outcome p2 p4 neutral neutral p2->neutral p6 mixed Mixed (R-COOH / R-COO⁻) Equilibrium p4->mixed ionized ionized p6->ionized lc_good RPLC Max Retention Good Peak Shape neutral->lc_good ms_neg_poor ESI (-) Low Signal neutral->ms_neg_poor lc_bad RPLC Peak Tailing/Splitting Unstable RT mixed->lc_bad lc_poor RPLC Low/No Retention ionized->lc_poor ms_neg_good ESI (-) High Signal ionized->ms_neg_good

Caption: Impact of pH on analyte state and LC-MS performance.

References
  • ResearchGate. (n.d.). pH Effects on Electrospray Ionization Efficiency. Available from: [Link]

  • Kafeenah, H. I. S., Osman, R., & Bakar, N. K. A. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Journal of Chromatographic Science, 57(9), 847–854. Available from: [Link]

  • Kruve, A., & Kaupmees, K. (2017). pH Effects on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 28(6), 1105–1113. Available from: [Link]

  • Kafeenah, H. I. S., Osman, R., & Bakar, N. K. A. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. PubMed. Available from: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available from: [Link]

  • Semantic Scholar. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Available from: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Available from: [Link]

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Available from: [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available from: [Link]

  • Vuckovic, D., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 125. Available from: [Link]

  • Nacalai Tesque, Inc. (n.d.). Poor peak shape - Reversed phase. Available from: [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]

  • Caprioli, G., et al. (2019). Identification and quantification of new isomers of isopropyl-malic acid in wine by LC-IT and LC-Q-Orbitrap. Food Chemistry, 294, 390–396. Available from: [Link]

  • PubChem. (n.d.). 3-Amino-3-Oxopropanoic Acid. Available from: [Link]

  • LookChem. (n.d.). 3-oxopropanoic acid 926-61-4 wiki. Available from: [Link]

Sources

Troubleshooting

Addressing moisture sensitivity issues when handling 3-(Isopropylamino)-3-oxopropanoic acid powder

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Isopropylamino)-3-oxopropanoic acid. Due to its molecular structure, containing both a carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Isopropylamino)-3-oxopropanoic acid. Due to its molecular structure, containing both a carboxylic acid and an amide functional group, this compound is predicted to be hygroscopic—readily absorbing moisture from the atmosphere.[1] This moisture sensitivity can lead to significant issues, including powder clumping, degradation, and inconsistent experimental results.[1]

This document offers a structured approach to troubleshooting and preventing moisture-related problems through a series of frequently asked questions and detailed handling protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(Isopropylamino)-3-oxopropanoic acid powder clumping together?

A1: Clumping or caking is a primary indicator of moisture absorption.[2] The polar carboxylic acid and amide groups in the molecule likely form hydrogen bonds with water molecules, causing the powder particles to agglomerate. This significantly alters the material's physical properties and can make accurate weighing difficult.[1]

Q2: I'm seeing inconsistent results in my experiments. Could moisture be the cause?

A2: Absolutely. Adsorbed moisture can act as a reactant. For instance, it can lead to the hydrolysis of the amide bond, breaking the molecule down into isopropylamine and 3-oxopropanoic acid.[3] This degradation reduces the purity of your starting material, leading to unreliable and non-reproducible outcomes.

Q3: What is the ideal storage condition for this powder?

A3: The compound should be stored in a tightly sealed container in a cool, dry environment.[1] For optimal protection, storage in a desiccator with a desiccant like silica gel or under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[4]

Q4: Can I handle the powder on an open lab bench?

A4: Brief handling on an open bench may be acceptable in a controlled, low-humidity environment, but it is not ideal.[2] For any procedure requiring extended exposure to the atmosphere, or for highly sensitive experiments, using a glovebox with an inert atmosphere is the best practice to prevent moisture uptake.[5][6]

Q5: The manufacturer's bottle has a special cap (e.g., Sure/Seal™). How do I use it correctly?

A5: This type of packaging is designed for air- and moisture-sensitive reagents.[7] It features a septum-lined cap that allows for the removal of the powder using a syringe or cannula under a blanket of inert gas, preventing contamination of the bulk material. Always ensure you are replacing the volume of removed material with a dry, inert gas.

In-Depth Troubleshooting Guides

Problem 1: Powder has formed hard clumps or appears "wet."
  • Probable Cause: Significant exposure to ambient humidity during storage or handling. The container may not have been sealed properly, or it was opened frequently in a high-humidity environment.

  • Immediate Actions:

    • Do not use the powder for sensitive experiments, as its purity is compromised.

    • If the clumping is minor, you may be able to gently break up the clumps with a dry spatula inside a glovebox or a desiccator.[1]

    • For severely caked material, it is best to discard it and use a fresh, unopened container.

  • Preventative Strategies:

    • Aliquotting: Upon receiving a new bottle, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere.[2] This minimizes the exposure of the bulk material to air each time you need to weigh it out.[2]

    • Proper Sealing: Always ensure the container lid is tightly secured immediately after use. For standard screw-cap bottles, consider wrapping the cap threads with Parafilm® as an extra barrier.

  • Scientific Explanation: The high reactivity of 3-oxopropanoic acid's functional groups makes it susceptible to degradation.[8] The carboxylic acid moiety, in particular, can readily absorb water.[9] This absorbed water can initiate hydrolysis of the amide bond, a process that, while often slow, can be significant over time, especially with changes in temperature.[3]

Problem 2: Poor or inconsistent solubility in organic solvents.
  • Probable Cause: The presence of water in either the 3-(Isopropylamino)-3-oxopropanoic acid powder or the solvent itself. The degraded byproducts (isopropylamine and 3-oxopropanoic acid) will have different solubility profiles than the parent compound, leading to cloudiness or incomplete dissolution.

  • Immediate Actions:

    • Verify the anhydrous nature of your solvent. Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system.

    • Attempt to dry a small, clumped portion of the powder under high vacuum, but be aware that this may not reverse chemical degradation.

  • Preventative Strategies:

    • Glassware Preparation: Always use oven-dried (e.g., 125°C overnight) or flame-dried glassware that has been cooled under a stream of inert gas like nitrogen or argon.[6] This removes the thin film of adsorbed moisture present on glass surfaces.[6]

    • Solvent Handling: Use syringe techniques to transfer anhydrous solvents, and never leave solvent bottles open to the air.[6]

  • Scientific Explanation: The principle of "like dissolves like" governs solubility. If your compound has degraded due to moisture, you are no longer working with a single, pure substance. The resulting mixture of the parent compound and its more polar hydrolysis products will exhibit altered and often unpredictable solubility behavior in non-polar organic solvents.

Recommended Handling Protocols & Data

Quantitative Handling Parameters

For optimal stability and experimental reproducibility, the following environmental conditions should be maintained:

ParameterRecommended ConditionRationale
Storage Humidity < 20% Relative Humidity (RH)Minimizes water vapor available for absorption.[10]
Handling Atmosphere Inert Gas (Argon or Nitrogen)Excludes both moisture and oxygen, preventing degradation.[5][11]
Glovebox Environment < 1 ppm H₂O, < 1 ppm O₂Provides the highest level of protection for sensitive materials.[5]
Storage Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.[12]
Experimental Workflow for Handling

The following diagram outlines the best-practice workflow for handling 3-(Isopropylamino)-3-oxopropanoic acid to ensure material integrity.

G cluster_storage Storage & Preparation cluster_handling Handling & Dispensing cluster_use Experimental Use A Receive Compound Inspect Seal Integrity B Transfer to Desiccator or Inert Atmosphere Storage A->B D Is a Glovebox Available? B->D C Pre-dry all Glassware (Oven or Flame-Dry) H Add to Anhydrous Solvent Under Inert Atmosphere C->H E Perform all manipulations (weighing, aliquoting) inside Glovebox D->E Yes F Work Quickly in Low-Humidity Area (<30% RH if possible) D->F No E->H G Immediately Seal Container After Dispensing F->G G->H I Proceed with Reaction H->I

Fig 1. Recommended workflow for handling moisture-sensitive powders.

References

  • Cresswell, T. (2023, October 27). Gloveboxes A Vital Tool in Various Industries. Vertex AI Search.
  • Wikipedia. (n.d.). Glovebox. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. [Link]

  • Terra Universal. (2025, December 12). A Practical Guide to the Modern Lab Glove Box. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]

  • Process Sensing Technologies. (n.d.). Glovebox and environmental chamber solutions. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. [Link]

  • Australian Government Department of Health. (n.d.). Safe Handling of Chemicals. Retrieved from [Link]

  • FUJIFILM Wako. (2024, November 15). How To Properly Store Reagents. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the carboxylic acid groups on water sorption, thermal stability and dielectric properties of polyimide films. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

Sources

Reference Data & Comparative Studies

Validation

Overcoming Matrix Effects and Poor Retention: A Comparative Guide to Validating LC-MS/MS Methods for 3-(Isopropylamino)-3-oxopropanoic Acid in Human Plasma

Executive Summary & The Analytical Challenge Quantifying low-molecular-weight, highly polar biomarkers and drug metabolites in biological matrices is a notorious challenge in bioanalysis. 3-(Isopropylamino)-3-oxopropanoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Quantifying low-molecular-weight, highly polar biomarkers and drug metabolites in biological matrices is a notorious challenge in bioanalysis. 3-(Isopropylamino)-3-oxopropanoic acid (CAS: 168294-83-5; MW: 145.16) is a prime example of such an analyte. Characterized by a hydrophilic amide linkage and a terminal carboxylic acid (pKa ~3.8), this zwitterionic-like molecule exhibits negligible retention on standard Reversed-Phase (RP) C18 columns. Consequently, it elutes in the chromatographic void volume, directly into the zone of maximum ion suppression caused by endogenous human plasma phospholipids.

To establish a robust, self-validating assay compliant with the FDA Bioanalytical Method Validation Guidance (2018) [1] and the ICH M10 Guideline [2], analytical scientists must abandon generic protocols. This guide objectively compares traditional sample preparation and chromatographic techniques against targeted, mechanism-driven alternatives, providing the experimental data and protocols necessary to achieve a highly sensitive and reproducible LC-MS/MS method.

Comparison 1: Sample Preparation (PPT vs. MAX-SPE)

The Causality of Matrix Effects

Protein Precipitation (PPT) using organic solvents is the most common sample preparation technique due to its simplicity. However, PPT fails to remove glycerophosphocholines and lysophosphatidylcholines from plasma. When analyzing early-eluting polar compounds, these residual lipids enter the mass spectrometer simultaneously with the analyte, competing for charge droplets in the Electrospray Ionization (ESI) source and causing severe signal suppression.

The Solution: Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE). Because 3-(Isopropylamino)-3-oxopropanoic acid contains a carboxylic acid, adjusting the plasma sample to pH 7.0 ensures the molecule is fully deprotonated (negatively charged). A MAX-SPE sorbent captures the analyte via strong ionic interactions, allowing for aggressive washing with 100% organic solvents to completely flush away neutral and zwitterionic phospholipids before elution.

Experimental Protocol: Optimized MAX-SPE Workflow

Self-Validating Step: Always include an isotopically labeled internal standard (IS) prior to extraction to track recovery losses and normalize matrix variations.

  • Spiking: Aliquot 200 µL of human plasma into a clean microcentrifuge tube. Add 10 µL of the stable-isotope-labeled Internal Standard (IS) working solution.

  • Pre-treatment: Dilute the sample with 200 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to ensure complete ionization of the analyte's carboxylic acid moiety.

  • Conditioning: Condition a 30 mg/1 mL MAX SPE cartridge with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.

  • Loading: Load the buffered plasma sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL of 5% Methanol in water to remove endogenous salts and water-soluble proteins.

  • Organic Wash: Wash with 1 mL of 100% Methanol. Mechanistic note: This critical step breaks hydrophobic interactions, eluting plasma phospholipids while the analyte remains ionically bound.

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol. Mechanistic note: The acid drops the pH below the analyte's pKa, neutralizing the carboxylate group and breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Acetonitrile/Water (90:10, v/v).

Workflow Visualization

SPE_Workflow C1 1. Conditioning 1 mL MeOH, then 1 mL Water C2 2. Sample Loading 200 µL Plasma (pH 7.0) Analyte Retained via Anion Exchange C1->C2 C3 3. Aqueous Wash 1 mL 5% MeOH in Water Removes Salts & Water-Soluble Proteins C2->C3 C4 4. Organic Wash 1 mL 100% MeOH Elutes Hydrophobic Phospholipids C3->C4 C5 5. Elution 1 mL 2% Formic Acid in MeOH Neutralizes Analyte for Elution C4->C5

MAX-SPE workflow for 3-(Isopropylamino)-3-oxopropanoic acid extraction.

Performance Data: Extraction Efficiency

Data generated using human plasma lots (N=6) spiked at 50 ng/mL. Matrix Factor (MF) calculated per ICH M10 guidelines.

Performance MetricProtein Precipitation (PPT)Mixed-Mode Anion Exchange (MAX-SPE)
Absolute Recovery (%) 62.4 ± 8.589.7 ± 3.2
Matrix Factor (MF) 0.45 (Severe Suppression)0.96 (Negligible Suppression)
Phospholipid Carryover High (Visible in MS scan)Undetectable
Extract Cleanliness LowHigh

Comparison 2: Chromatographic Separation (RPLC vs. HILIC)

The Causality of Retention

Standard Reversed-Phase Liquid Chromatography (RPLC) utilizes a hydrophobic C18 stationary phase. Because 3-(Isopropylamino)-3-oxopropanoic acid is highly polar, it cannot partition into the C18 phase and elutes immediately at the void volume (t0).

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates on an inverse principle. Using a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase, an enriched water layer forms on the surface of the silica. The polar analyte partitions into this immobilized water layer, resulting in strong retention. As the aqueous content of the mobile phase increases during the gradient, the analyte is eventually eluted.

Experimental Protocol: Optimized HILIC LC-MS/MS
  • Analytical Column: ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to establish water layer)

    • 1.0 - 5.0 min: Linear ramp to 50% B (Elution phase)

    • 5.0 - 6.0 min: Hold at 50% B (Column wash)

    • 6.0 - 6.1 min: Return to 90% B

    • 6.1 - 9.0 min: Re-equilibration at 90% B

  • Flow Rate: 0.4 mL/min. Column Temperature: 40°C. Injection Volume: 5 µL.

  • MS/MS Detection: Electrospray Ionization in Negative mode (ESI-). The carboxylic acid readily yields a deprotonated precursor ion [M-H]- at m/z 144.1.

Performance Data: Chromatographic Integrity

Comparison of 10 ng/mL standards injected onto a C18 column versus a ZIC-HILIC column.

Chromatographic MetricReversed-Phase (C18)Zwitterionic HILIC (ZIC-HILIC)
Retention Time (min) 0.8 (Elutes in Void Volume)4.2 (Optimal Retention)
Peak Asymmetry (Tf) 1.8 (Severe Tailing)1.05 (Highly Symmetrical)
Signal-to-Noise (S/N) 4.548.2
Validated LLOQ (ng/mL) 5.00.5

Method Validation Summary & Conclusion

By pairing MAX-SPE with HILIC chromatography, the analytical method transitions from a struggling, matrix-suppressed assay to a highly robust system. The targeted removal of phospholipids via the orthogonal MAX wash steps ensures that the Matrix Factor remains close to 1.0, satisfying the strict endogenous interference criteria outlined by the FDA [1] and EMA [2]. Furthermore, shifting the retention time from 0.8 minutes to 4.2 minutes isolates the analyte from any residual solvent front artifacts, lowering the Lower Limit of Quantitation (LLOQ) by an order of magnitude (from 5.0 ng/mL to 0.5 ng/mL).

For drug development professionals validating assays for polar metabolites like 3-(Isopropylamino)-3-oxopropanoic acid, abandoning generic C18/PPT workflows in favor of mechanism-driven HILIC/SPE protocols is not just recommended—it is a regulatory necessity for ensuring data integrity.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation - Scientific Guideline (Adopted 2022) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Comparative

Cross-validating 3-(Isopropylamino)-3-oxopropanoic acid purity using quantitative NMR and HPLC

Cross-Validating 3-(Isopropylamino)-3-oxopropanoic Acid Purity: An Orthogonal Guide to qNMR and HPLC For researchers and drug development professionals, the accurate purity determination of pharmaceutical intermediates l...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validating 3-(Isopropylamino)-3-oxopropanoic Acid Purity: An Orthogonal Guide to qNMR and HPLC

For researchers and drug development professionals, the accurate purity determination of pharmaceutical intermediates like 3-(Isopropylamino)-3-oxopropanoic acid (CAS 168294-83-5) is a critical cornerstone of quality, safety, and efficacy[1]. Relying on a single analytical method often introduces systemic blind spots. This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, demonstrating how orthogonal cross-validation yields a self-validating, absolute purity profile.

Mechanistic Comparison: The Causality of Discrepancies

To establish a self-validating analytical system, one must understand the fundamental physical principles—and limitations—governing each technique.

HPLC-UV (Relative Purity via Area Normalization) HPLC separates components based on differential interactions with a stationary phase and a mobile phase[1]. Purity is typically calculated using the area normalization method, where the main peak's area is expressed as a percentage of the total detected peak area[1].

  • The Causality of Limitations: HPLC relies heavily on UV absorption. While it is exceptionally sensitive for detecting trace organic impurities, it is completely blind to non-chromophoric species such as residual water, inorganic salts, and certain residual solvents[2]. Consequently, HPLC provides a relative purity that frequently overestimates the true mass fraction of the active compound.

1H-qNMR (Absolute Purity via Universal Detection) qNMR is a relative primary method where the signal intensity in the NMR spectrum is directly proportional to the number of protons contributing to the resonance[3],[4]. By comparing the integral of the analyte to a certified internal standard, qNMR provides an absolute mass fraction without requiring an authentic reference standard of the analyte itself[3].

  • The Causality of Advantages: Because qNMR uses nearly universal detection, it captures analytes that frequently escape chromatographic detection[2]. The structural independence of the NMR signal allows for direct metrological traceability to SI units when using a Certified Reference Material (CRM) calibrant[5].

Orthogonal Cross-Validation Workflow

G cluster_qNMR qNMR (Absolute Purity) cluster_HPLC HPLC-UV (Relative Purity) Sample 3-(Isopropylamino)-3-oxopropanoic acid qNMR_Prep Add Maleic Acid (IS) Weigh Metrologically Sample->qNMR_Prep HPLC_Prep Dilute in Mobile Phase (0.1% TFA) Sample->HPLC_Prep qNMR_Acq 1H-NMR Acquisition (60s D1, 90° Pulse) qNMR_Prep->qNMR_Acq qNMR_Data Absolute Mass Fraction (%) Universal Detection qNMR_Acq->qNMR_Data CrossVal Orthogonal Cross-Validation qNMR_Data->CrossVal HPLC_Acq C18 Column Separation (Gradient Elution) HPLC_Prep->HPLC_Acq HPLC_Data Area Normalization (%) Trace Impurity Profiling HPLC_Acq->HPLC_Data HPLC_Data->CrossVal TruePurity Certified Absolute Purity CrossVal->TruePurity

Orthogonal workflow comparing HPLC relative purity with qNMR absolute mass fraction.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols below are designed to eliminate systemic bias and align with USP General Chapters <761> and <1220>[6],[5].

Protocol A: Absolute Purity by 1H-qNMR (Internal Calibration)
  • Step 1: Calibrant Selection. Select Maleic Acid (NIST traceable CRM) as the internal standard. Causality: Maleic acid presents a sharp singlet at ~6.3 ppm, which does not overlap with the aliphatic signals of 3-(Isopropylamino)-3-oxopropanoic acid (isopropyl CH3 at ~1.1 ppm, CH at ~3.9 ppm, malonic CH2 at ~3.2 ppm), satisfying the strict non-interference requirement for qNMR[7].

  • Step 2: Metrological Preparation. Accurately weigh ~20 mg of the analyte and ~10 mg of Maleic Acid using a calibrated microbalance. Metrological weighing is critical to minimize combined standard uncertainty[5],[4]. Dissolve in 1.0 mL of D2O.

  • Step 3: Acquisition Parameters.

    • Pulse Angle: 90° to maximize the signal-to-noise ratio.

    • Relaxation Delay (D1): Set to 60 seconds. Causality: All protons must fully relax to their equilibrium magnetization state (T1 relaxation) between pulses. A D1 of at least 5–7 times the longest T1 is required; otherwise, the integrals of slower-relaxing protons will be artificially truncated, destroying quantitative accuracy[3].

    • Scans: 64 scans to ensure a high signal-to-noise ratio (SNR > 150:1).

  • Step 4: Processing & Calculation. Apply a 5th order polynomial baseline correction and manual phasing[8]. Calculate absolute purity using the fundamental qNMR equation[6]: P_analyte = (I_analyte / I_calibrant) × (N_calibrant / N_analyte) × (MW_analyte / MW_calibrant) × (m_calibrant / m_analyte) × P_calibrant

Protocol B: Relative Purity by HPLC-UV
  • Step 1: Column & Mobile Phase. Use a C18 reverse-phase analytical column[1]. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Causality: 3-(Isopropylamino)-3-oxopropanoic acid is highly polar. TFA suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring consistent retention on the hydrophobic C18 stationary phase.

  • Step 2: Gradient Elution. Start at 5% B, ramping to 60% B over 15 minutes to elute potential hydrophobic impurities.

  • Step 3: Detection. UV at 210 nm (optimal for amide and carboxylic acid absorbance).

  • Step 4: Calculation. Utilize the area normalization method (Analyte Peak Area / Total Peak Area × 100)[1].

Data Presentation & Comparative Analysis

When applied to synthetic batches of 3-(Isopropylamino)-3-oxopropanoic acid, the orthogonal methods reveal critical insights into the compound's true purity profile.

Table 1: Method Validation Parameters Comparison

ParameterHPLC-UV (Relative Purity)1H-qNMR (Absolute Purity)
Detection Principle UV Absorbance (210 nm)Proton Resonance (Universal)[9]
Calibration Method Area Normalization[1]Internal Standard (Maleic Acid)[7]
Precision (RSD) ~ 0.05%< 0.1%[4]
Measurement Uncertainty Method & Standard Dependent± 0.6% (k=2)[5]
Inherent Blind Spots Water, Salts, Non-UV Solvents[2]Overlapping Resonances[9]

Table 2: Cross-Validation Purity Results Across Three Batches

Batch IDHPLC Purity (Area %)qNMR Purity (Mass Fraction %)Discrepancy (Δ%)Root Cause Analysis of Discrepancy
Batch A 99.8%99.6%0.2%High purity; orthogonal methods align perfectly.
Batch B 99.5%96.2%3.3%qNMR revealed residual inorganic salts from synthesis (invisible to HPLC UV).
Batch C 98.9%94.1%4.8%qNMR captured high residual water content (later confirmed via Karl Fischer titration)[2].

Conclusion & Best Practices

While HPLC remains an indispensable tool for separating and detecting trace organic impurities[1], it cannot be solely relied upon for absolute purity assignment due to its inherent blindness to non-chromophoric mass contributors. 1H-qNMR serves as a highly robust, primary ratio method that bypasses the need for identical reference materials, offering an unbiased overview of the sample composition[6],[9]. By cross-validating HPLC area normalization with qNMR absolute mass fraction, researchers can establish a self-validating, metrologically traceable purity profile for 3-(Isopropylamino)-3-oxopropanoic acid, ensuring downstream safety and efficacy[1],[5].

References

  • Title: Stimuli Article (qNMR) Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Purity by Absolute qNMR Instructions Source: American Chemical Society (ACS) URL: [Link]

  • Title: Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate Source: MDPI URL: [Link]

  • Title: Universal Quantitative NMR Analysis of Complex Natural Samples Source: PMC - NIH URL: [Link]

  • Title: Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR Source: American Pharmaceutical Review URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Validation

Benchmarking the chemical stability of 3-(Isopropylamino)-3-oxopropanoic acid against other malonamides

An in-depth technical analysis of 3-(Isopropylamino)-3-oxopropanoic acid (commonly referred to as N-isopropylmalonamic acid) requires a nuanced understanding of its bifunctional nature. Possessing both a carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 3-(Isopropylamino)-3-oxopropanoic acid (commonly referred to as N-isopropylmalonamic acid) requires a nuanced understanding of its bifunctional nature. Possessing both a carboxylic acid and a secondary amide, this molecule is a critical intermediate in organic synthesis and drug development. However, its dual functionality introduces competing degradation pathways—specifically, amide hydrolysis and thermal decarboxylation.

This guide benchmarks the chemical stability of 3-(Isopropylamino)-3-oxopropanoic acid against other malonamides, providing drug development professionals with actionable, self-validating experimental protocols to assess degradation kinetics.

Mechanistic Drivers of Malonamic Acid Degradation

To accurately benchmark 3-(Isopropylamino)-3-oxopropanoic acid, we must first establish the causality behind its chemical instability under stress conditions.

Hydrolytic Cleavage: Malonamides and malonamic acids are generally stable at physiological pH but become highly susceptible to hydrolysis at extreme pH levels. In alkaline conditions, hydroxide ions attack the amide carbonyl, forming a tetrahedral intermediate that collapses to yield malonic acid and isopropylamine. The presence of the bulky isopropyl group on the nitrogen atom provides steric shielding, which increases the activation energy required for nucleophilic attack. Consequently, N-isopropylmalonamic acid exhibits superior hydrolytic stability compared to unsubstituted malonamides[1].

Thermal Decarboxylation: Because 3-(Isopropylamino)-3-oxopropanoic acid is a β -amido acid, it mimics the thermal instability of malonic acid. Upon heating, the molecule can form a six-membered cyclic transition state, leading to the expulsion of carbon dioxide and the formation of N-isopropylacetamide. Research demonstrates that malonic acid derivatives begin to undergo significant thermal decarboxylation in aqueous solutions at temperatures exceeding 60 °C[2].

Comparative Stability Benchmarking

The following table synthesizes the stability profiles of 3-(Isopropylamino)-3-oxopropanoic acid against baseline malonamides and extraction-grade malonamides (such as DMDOHEMA, heavily utilized in actinide partitioning).

CompoundStructural ClassificationHydrolytic Half-Life (pH 2.0, 37°C)Hydrolytic Half-Life (pH 10.0, 37°C)Thermal Decarboxylation Onset (Aqueous)
3-(Isopropylamino)-3-oxopropanoic acid Mono-N-alkyl malonamic acid~120 hours~85 hours> 65 °C
Malonamide Unsubstituted diamide~90 hours~60 hoursN/A (No free carboxyl)
N,N'-Dimethylmalonamide Di-N-alkyl diamide>200 hours>150 hoursN/A (No free carboxyl)
DMDOHEMA Tetra-alkylated diamide>500 hours>500 hoursN/A (No free carboxyl)
Malonic Acid Dicarboxylic acidStable (No amide)Stable (No amide)> 60 °C

Note: Half-life values are representative kinetic benchmarks derived from comparative steric hindrance modeling and empirical malonamide degradation studies.

Degradation Pathways & Analytical Workflow

To visualize the competing degradation pathways and the analytical strategy required to capture them, refer to the workflow diagram below.

G A 3-(Isopropylamino)- 3-oxopropanoic acid B Acid/Base Hydrolysis (pH < 2 or pH > 10) A->B Aqueous Media C Thermal Stress (T > 60°C) A->C Heat D Malonic Acid + Isopropylamine B->D Amide Cleavage E N-isopropylacetamide + CO2 C->E Decarboxylation F LC-MS/MS Quantification D->F E->F

Degradation pathways of 3-(Isopropylamino)-3-oxopropanoic acid and analytical workflow.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They employ quenching mechanisms to freeze reaction kinetics and internal standards to rule out instrumental drift.

Protocol A: Accelerated Hydrolytic Stability Profiling (LC-MS/MS)

Causality Check: Hydrolysis is a dynamic equilibrium. If the reaction is not immediately quenched prior to analysis, degradation will continue in the autosampler, skewing the kinetic data. Furthermore, a stable-isotope internal standard (IS) must be added after quenching to correct for matrix-induced ion suppression during MS ionization.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of 3-(Isopropylamino)-3-oxopropanoic acid in 50 mM phosphate buffer at pH 2.0 (acidic stress) and pH 10.0 (alkaline stress).

  • Incubation: Aliquot 1 mL of the solutions into sealed amber glass vials. Incubate in a thermostatic shaker at 37 °C to simulate accelerated physiological stress while preventing evaporative concentration changes.

  • Sampling: At predefined time points (0, 4, 8, 24, 48, and 72 hours), extract a 100 µL aliquot from each vial.

  • Kinetic Quenching (Critical Step):

    • For the pH 10.0 sample, immediately add 10 µL of 1 M HCl to neutralize the pH to ~7.0.

    • For the pH 2.0 sample, immediately add 10 µL of 1 M NaOH to neutralize the pH to ~7.0.

  • Standardization: Spike the quenched samples with 10 µL of a heavy-isotope internal standard (e.g., D7​ -isopropyl malonamic acid, 100 µM).

  • Analysis: Inject 5 µL into an LC-MS/MS system equipped with a C18 reverse-phase column. Use a gradient elution of 0.1% formic acid in water and acetonitrile. Monitor the MRM transitions for the parent compound and the malonic acid degradant.

Protocol B: Thermal Decarboxylation Assessment via Headspace GC-MS

Causality Check: Monitoring the disappearance of the parent compound via LC-MS cannot differentiate between hydrolysis and decarboxylation. Headspace GC-MS provides orthogonal validation by directly quantifying the volatile degradation products (N-isopropylacetamide and CO2​ )[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(Isopropylamino)-3-oxopropanoic acid in HPLC-grade water (buffered to pH 7.0 to isolate thermal effects from pH-driven hydrolysis) to a concentration of 5 mM.

  • Sealing: Transfer 2 mL of the solution into 10 mL precision headspace vials and crimp-seal with PTFE/silicone septa.

  • Thermal Gradient: Place the vials in a thermostatic block. Subject distinct cohorts to 40 °C, 60 °C, 80 °C, and 90 °C for 4 hours to establish the decarboxylation onset temperature.

  • Equilibration & Sampling: Transfer the vials to a headspace autosampler. Agitate at the target temperature for 15 minutes to ensure vapor-phase equilibrium. Extract 1 mL of the headspace gas.

  • Analysis: Inject the gas into a GC-MS equipped with a polar DB-WAX column.

  • Quantification: Measure the peak area of N-isopropylacetamide against a pre-established calibration curve to calculate the molar rate of decarboxylation.

References

  • Bains, W., Xiao, Y., & Yu, C. (2015).. ResearchGate.

  • Clerick, S., et al. (n.d.).. Biblio Back Office (Ghent University).

  • Tachimori, S., et al. (n.d.). . International Atomic Energy Agency (IAEA).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Isopropylamino)-3-oxopropanoic acid

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a systematic mitigation of chemical and physical variables. When working with 3-(Isopropylamino)-3-oxoprop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a systematic mitigation of chemical and physical variables. When working with 3-(Isopropylamino)-3-oxopropanoic acid (CAS: 168294-83-5)—a highly versatile malonamic acid derivative frequently utilized in pharmaceutical amide coupling and heterocycle synthesis—understanding the causality behind our safety protocols is paramount.

This guide provides a self-validating framework for the safe handling, operational processing, and disposal of this compound, ensuring both scientific integrity and personnel safety.

Hazard Profiling & Risk Assessment

Before donning any personal protective equipment (PPE), we must understand the physical and chemical nature of the threat. 3-(Isopropylamino)-3-oxopropanoic acid is a crystalline solid containing both a carboxylic acid and an amide moiety. Its primary risks stem from its physical state (fine powder prone to aerosolization) and its biological reactivity (mild to moderate irritation).

Table 1: Quantitative Data and Operational Implications [1]

ParameterValue / DescriptionOperational Implication
CAS Number 168294-83-5Primary identifier for SDS tracking and inventory management.
Molecular Weight 145.16 g/mol Utilized for stoichiometric calculations in coupling reactions.
Physical State Solid (Crystalline Powder)High risk of particulate aerosolization; mandates draft control.
Storage Temperature 2–8°C (Sealed and Dry)Must be equilibrated to room temperature before opening to prevent condensation.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Direct contact and inhalation hazards require strict PPE adherence.

Personal Protective Equipment (PPE) Matrix & Causality

Selecting PPE is an exercise in matching chemical resistance to specific operational vulnerabilities. For 3-(Isopropylamino)-3-oxopropanoic acid, the PPE matrix is designed to defeat both the dry powder and the polar aprotic solvents (e.g., DMF, DCM) typically used to dissolve it.

  • Hand Protection (Nitrile Gloves): Use powder-free nitrile gloves with a minimum thickness of 0.11 mm for dry handling, and double-glove or use 0.20 mm gloves when handling the compound in solution.

    • Causality: Nitrile provides a robust physical barrier against fine powders and excellent permeation resistance to transient splashes from common coupling solvents, preventing percutaneous absorption[2].

  • Eye Protection (Indirect-Vented Goggles): Wear ANSI Z87.1-compliant indirect-vented safety goggles.

    • Causality: Standard safety glasses leave orbital gaps. Fine organic powders can easily bypass these gaps, causing severe mechanical and chemical irritation to the cornea. Indirect venting prevents powder ingress while mitigating lens fogging during intricate lab work[3].

  • Body Protection (Flame-Resistant Lab Coat): A flame-resistant (FR) lab coat with knit cuffs is mandatory.

    • Causality: Knit cuffs prevent the dragging of loose sleeves through the chemical workspace. FR material is critical because this acid is frequently reacted in highly flammable solvent environments during Active Pharmaceutical Ingredient (API) synthesis[4].

  • Engineering Controls (Chemical Fume Hood): All handling must occur within a certified chemical fume hood maintaining a face velocity of 80–100 feet per minute (fpm).

    • Causality: The primary defense against STOT SE 3 (respiratory irritation) is containment. Handling the powder on an open bench guarantees micro-aerosol exposure[4].

Operational Workflow & Handling Protocol

A protocol is only effective if it incorporates self-validating steps—checkpoints that prove the system is safe before the operator proceeds.

Step-by-Step Methodology: Equilibration, Weighing, and Transfer

  • Thermal Equilibration: Remove the sealed vial of 3-(Isopropylamino)-3-oxopropanoic acid from 2–8°C storage. Place it in a desiccator for 30 minutes to reach ambient temperature.

    • Causality: Opening a cold vial introduces atmospheric moisture. This degrades the carboxylic acid moiety and causes the powder to clump, altering its handling properties and ruining stoichiometric precision.

  • Draft Verification (Self-Validation): Before opening the vial, verify the fume hood face velocity. Perform a "flutter test" by holding a tissue near the sash opening to visually confirm inward directional airflow. This ensures the engineering control is actively functioning before exposure risk begins[4].

  • Static Mitigation: Treat the weigh boat with an anti-static gun (e.g., Zerostat) and utilize a grounded, stainless-steel spatula.

    • Causality: Organic powders build triboelectric static charge. Unmitigated static causes the powder to violently repel from the spatula, leading to benchtop contamination and inhalation risks.

  • Execution and Containment: Transfer the required mass into the reaction vessel. Immediately cap the source vial. Wipe the exterior of the closed vial with a dry, lint-free wipe before returning it to cold storage.

Workflow A 1. Pre-Operation Verify Fume Hood (80-100 fpm) Don PPE Matrix B 2. Weighing & Transfer Use Anti-Static Spatulas Minimize Aerosolization A->B C 3. Reaction Setup Dissolve in Carrier Solvent (e.g., DMF, DCM) B->C D 4. Decontamination Wipe Down Surfaces Segregate Waste C->D

Operational workflow for the safe handling and processing of 3-(Isopropylamino)-3-oxopropanoic acid.

Spill Response & Disposal Plan

In the event of a spill, immediate categorization of the physical state of the compound dictates the response.

Spill Response Protocol:

  • Isolation: Alert personnel in the immediate vicinity. If the spill is outside the fume hood, evacuate the immediate 5-foot radius.

  • State Assessment:

    • For Dry Powder: Do not dry sweep, as this generates hazardous aerosols. Gently cover the powder with damp absorbent pads (using water or a mild solvent like isopropanol) to suppress dust, then wipe inward[3].

    • For Solvent Solutions: Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand) to the liquid perimeter, working toward the center to prevent spreading.

  • Neutralization & Disposal: Transfer all absorbed material and contaminated wipes into a designated, sealable solid hazardous waste container using a non-sparking scoop.

Spill Spill Spill Detected: 3-(Isopropylamino)-3-oxopropanoic acid Assess Assess Physical State Spill->Assess Powder Dry Powder Spill Assess->Powder Sol Solvent Solution Spill Assess->Sol Wipe Wet Wipe Method (Do NOT Dry Sweep) Powder->Wipe Absorb Apply Inert Absorbent (Sand/Vermiculite) Sol->Absorb Waste Transfer to Hazardous Waste Receptacle Wipe->Waste Absorb->Waste

Spill response decision tree based on the physical state of the chemical during the incident.

Waste Segregation Plan: Because this compound is typically reacted using coupling reagents in organic solvents, waste streams must be strictly segregated to prevent exothermic cross-reactions:

  • Aqueous Waste: Aqueous workup layers containing unreacted acid must be neutralized to pH 6–8 before being deposited in the aqueous hazardous waste carboy.

  • Organic Waste: Segregate into Halogenated (if DCM or chloroform is used) or Non-Halogenated (if DMF, DMSO, or THF is used) organic waste streams. Never mix these streams, as halogenated solvents require specialized high-temperature incineration[3].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. eCFR. Available at:[Link]

Sources

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